NP-BTA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H9N3OS |
|---|---|
分子量 |
231.28 g/mol |
IUPAC 名称 |
(E)-N-pyrimidin-2-yl-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C11H9N3OS/c15-10(5-4-9-3-1-8-16-9)14-11-12-6-2-7-13-11/h1-8H,(H,12,13,14,15)/b5-4+ |
InChI 键 |
YHXZJZATPFHLGR-SNAWJCMRSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Allosteric Inhibition of Fungal Protein Synthesis: A Technical Overview of NP-BTA's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanism of action for N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA), a potent and selective antifungal agent. The core of this compound's activity lies in its unique allosteric inhibition of a crucial enzyme in fungal protein synthesis, presenting a promising avenue for the development of novel antifungal therapies.
Core Mechanism: Allosteric Inhibition of Glutaminyl-tRNA Synthetase (Gln4)
This compound exerts its antifungal effect by specifically targeting and inhibiting the Candida albicans glutaminyl-tRNA synthetase (Gln4).[1][2][3] This enzyme is essential for protein synthesis, as it catalyzes the attachment of the amino acid glutamine to its corresponding tRNA (tRNA-Gln). This process, known as amino-acylation, is a prerequisite for the incorporation of glutamine into a growing polypeptide chain during translation.
Unlike competitive inhibitors that bind to the enzyme's active site, this compound functions as an allosteric inhibitor.[1][2] It binds to a distinct site on the Gln4 enzyme, inducing a conformational change that ultimately arrests the enzyme's transferase activity. This allosteric mechanism is a unique characteristic among known tRNA synthetase inhibitors.[1] The inhibition of Gln4 leads to a depletion of charged tRNA-Gln, thereby halting protein synthesis and inhibiting fungal growth.[1][2]
A key feature of this compound's mechanism is its species selectivity. The methionine residue at position 496 (Met496) in C. albicans Gln4 has been identified as a critical determinant for this compound's binding and potent inhibitory activity.[1][2] This specificity is further highlighted by the observation that this compound does not inhibit translation in mammalian cells, suggesting a favorable therapeutic window.[1]
Quantitative Pharmacological Data
The potency and binding affinity of this compound for its target have been quantified through various biochemical assays.
| Parameter | Value | Description |
| IC50 | 108 nM | The half maximal inhibitory concentration against C. albicans Gln4 enzyme-catalyzed amino-acylation of synthetic tRNA-Gln.[1] |
| ITC KD | 180 nM | The dissociation constant determined by Isothermal Titration Calorimetry, indicating the binding affinity of this compound to Gln4.[1] |
Signaling Pathway of this compound Inhibition
The following diagram illustrates the inhibitory effect of this compound on the fungal protein synthesis pathway.
Caption: Mechanism of this compound action in a fungal cell.
Experimental Protocols
The elucidation of this compound's mechanism of action was achieved through a combination of genetic, biochemical, and structural biology techniques.
In Vitro Amino-acylation Assays
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Gln4.
Methodology:
-
Recombinant Protein Expression and Purification: The gene encoding C. albicans Gln4 is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant Gln4 protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA).
-
Assay Reaction: The amino-acylation reaction is reconstituted in vitro in a reaction buffer containing purified Gln4, synthetic tRNA-Gln, ATP, and radiolabeled glutamine (e.g., ³H-Gln).
-
Inhibitor Treatment: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also included.
-
Reaction Incubation and Quenching: The reactions are incubated at an optimal temperature (e.g., 30°C) to allow for the amino-acylation to proceed. The reaction is then quenched by precipitating the tRNA using trichloroacetic acid (TCA).
-
Quantification: The precipitated, radiolabeled Gln-tRNA-Gln is collected on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Co-crystallography
Objective: To determine the three-dimensional structure of the Gln4-NP-BTA complex to identify the binding site and understand the molecular basis of inhibition.
Methodology:
-
Protein Crystallization: Purified Gln4 is concentrated to a high concentration and mixed with a crystallization solution containing precipitants (e.g., polyethylene (B3416737) glycol) and buffers. The mixture is set up for crystallization using vapor diffusion (hanging drop or sitting drop).
-
Co-crystallization/Soaking: this compound is either co-crystallized with Gln4 by adding it to the protein solution before setting up the crystallization trials or introduced to existing Gln4 crystals by soaking them in a solution containing the compound.
-
X-ray Diffraction Data Collection: The resulting Gln4-NP-BTA co-crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed, and the crystal structure is solved using molecular replacement with a known tRNA synthetase structure as a search model. The electron density map is then used to build and refine the atomic model of the Gln4-NP-BTA complex.
-
Analysis: The final structure reveals the precise binding site of this compound on Gln4, the specific amino acid residues involved in the interaction, and the conformational changes induced by the inhibitor.
Chemogenomic Profiling
Objective: To identify the cellular target of this compound by screening a collection of fungal mutant strains.
Methodology:
-
Mutant Library Screening: A library of Saccharomyces cerevisiae or Candida albicans mutant strains, each with a known gene deletion or down-regulation, is used.
-
Compound Treatment: The mutant library is grown in the presence of a sub-lethal concentration of this compound.
-
Fitness Profiling: The growth of each mutant strain is monitored and compared to its growth in the absence of the compound. Strains that exhibit hypersensitivity to this compound are identified.
-
Target Identification: Hypersensitivity of a mutant strain to a compound suggests a genetic interaction between the mutated gene and the drug's target. If a strain with a mutation in a specific gene (e.g., Gln4) shows significantly reduced fitness in the presence of this compound, it strongly implicates the protein product of that gene as the drug's target.
Caption: Workflow for elucidating this compound's mechanism.
References
NP-BTA: A Selective Gln4 Inhibitor for Candida Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA), a potent and selective allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase (Gln4). This document is intended for researchers, scientists, and drug development professionals interested in novel antifungal therapeutic strategies. We will delve into the mechanism of action, quantitative biochemical data, detailed experimental protocols for its characterization, and its potential as a therapeutic agent.
Introduction to Gln4 as an Antifungal Target
Candida albicans is a significant fungal pathogen, and the rise of antifungal resistance necessitates the discovery of novel drug targets. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. Their essentiality and divergence from their human counterparts make them attractive targets for antimicrobial drug development. Gln4, the glutaminyl-tRNA synthetase in C. albicans, is a vital enzyme for the pathogen's viability, making it a promising target for new antifungal agents.[1][2]
This compound: A Potent and Selective Gln4 Inhibitor
This compound is a small molecule identified to strongly inhibit the growth of Candida albicans.[3] It has been characterized as a potent, allosteric inhibitor of C. albicans Gln4.[4] This allosteric mechanism of inhibition is unique among known tRNA synthetase inhibitors and contributes to its high selectivity for the fungal enzyme over its mammalian counterparts.[4]
Mechanism of Action
This compound functions by binding to an allosteric site on Gln4, which in turn inhibits the enzyme's primary function: the aminoacylation of tRNAGln.[4] This inhibition of protein synthesis ultimately leads to the arrest of fungal growth.[3] Co-crystallography studies have been instrumental in defining how this compound arrests the transferase activity of Gln4.[3] A key residue, Met496, has been identified as critical for the species-selective engagement and potency of this compound.[3][4] This selectivity is a crucial attribute, as this compound does not inhibit translation in mammalian cells, suggesting a favorable therapeutic window.[4]
Quantitative Data
The potency of this compound against C. albicans Gln4 has been quantified through various biochemical and biophysical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Method | Reference |
| IC50 | 108 nM | In vitro aminoacylation assay | [4] |
| KD | 180 nM | Isothermal Titration Calorimetry (ITC) | [4] |
In Vivo and Therapeutic Potential
This compound has demonstrated therapeutic potential in preclinical models, including C. elegans candidiasis and mouse dermatomycosis models.[4] However, structure-activity relationship (SAR) studies have indicated that the this compound scaffold is susceptible to both oxidative and non-oxidative metabolism.[3] This metabolic instability makes it unsuitable for systemic administration.[3] Despite this limitation, topical application of this compound has shown significant therapeutic benefit in a mouse model of dermatomycosis, highlighting its potential as a topical antifungal agent.[3]
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the characterization of this compound and its interaction with Gln4.
Chemogenomic Profiling for Target Identification
Chemogenomic profiling, specifically haploinsufficiency profiling (HIP), is a powerful tool to identify the cellular target of a bioactive compound. This method relies on the principle that a heterozygous deletion mutant of the drug target will be hypersensitive to the drug.
Protocol for Haploinsufficiency Profiling in C. albicans
-
Pool Preparation: A pooled culture of the C. albicans double-barcoded heterozygous deletion collection (DBC) is prepared from arrayed library copies.
-
Compound Treatment: The pooled culture is grown in the presence and absence of a sub-lethal concentration of the test compound (e.g., this compound).
-
Genomic DNA Isolation: After a period of competitive growth, genomic DNA is isolated from both the treated and untreated cultures.
-
Barcode Amplification: Strain-specific DNA barcodes are amplified from the isolated genomic DNA using PCR with universal primers.
-
High-Throughput Sequencing: The amplified barcodes are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequence reads for each barcode are counted, and the relative abundance of each mutant strain in the treated versus untreated pool is calculated. Strains that are significantly depleted in the presence of the compound are identified as potential targets. For this compound, this method would identify the Gln4 heterozygous deletion mutant as hypersensitive.
In Vitro tRNA Aminoacylation Assay
This assay directly measures the enzymatic activity of Gln4 and its inhibition by this compound. A common method involves the use of radiolabeled amino acids.
Protocol for In Vitro Aminoacylation Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), ATP, MgCl₂, DTT, purified recombinant C. albicans Gln4, and in vitro transcribed tRNAGln.
-
Initiation of Reaction: The reaction is initiated by the addition of a radiolabeled amino acid (e.g., [³H]-glutamine).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time course.
-
Quenching and Precipitation: Aliquots are taken at various time points and the reaction is quenched by spotting onto filter pads presoaked in trichloroacetic acid (TCA). The TCA precipitates the tRNA and any attached radiolabeled amino acid.
-
Washing: The filter pads are washed extensively with cold TCA to remove unincorporated radiolabeled amino acid.
-
Scintillation Counting: The radioactivity retained on the filter pads, corresponding to the amount of aminoacyl-tRNA formed, is measured using a scintillation counter.
-
Inhibition Assay (IC50 Determination): To determine the IC50 of this compound, the assay is performed with varying concentrations of the inhibitor, and the rate of aminoacylation is measured. The data is then plotted to calculate the concentration of this compound required to inhibit 50% of Gln4 activity.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (this compound) to a protein (Gln4). This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol for Isothermal Titration Calorimetry
-
Sample Preparation: Purified C. albicans Gln4 is dialyzed extensively against a specific buffer. This compound is dissolved in the same final dialysis buffer to ensure no heat changes from buffer mismatch.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
Loading the Calorimeter: The sample cell is loaded with the Gln4 solution, and the injection syringe is loaded with the this compound solution.
-
Titration: A series of small injections of the this compound solution into the Gln4 solution is performed. The heat change associated with each injection is measured.
-
Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).
Protein Co-crystallization
Co-crystallization of Gln4 with this compound is performed to determine the three-dimensional structure of the complex by X-ray crystallography, revealing the specific binding site and interactions.
Protocol for Gln4-NP-BTA Co-crystallization
-
Complex Formation: Purified C. albicans Gln4 is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: The Gln4-NP-BTA complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. This involves setting up crystallization trials (e.g., using sitting-drop or hanging-drop vapor diffusion) under a wide range of conditions (precipitants, pH, temperature, additives).
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the conditions to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: Optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Determination: The diffraction data is processed, and the three-dimensional structure of the Gln4-NP-BTA complex is solved using molecular replacement and refined. This provides atomic-level detail of the inhibitor binding to the allosteric site.
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in Candida albicans.
Experimental Workflow for this compound Characterization
Caption: Workflow for the characterization of this compound.
Conclusion
This compound represents a promising starting point for the development of novel antifungal agents. Its potent and selective allosteric inhibition of C. albicans Gln4 validates this enzyme as a druggable target. While the current this compound scaffold has limitations for systemic use, its efficacy in topical applications and its unique mechanism of action provide a strong foundation for future drug development efforts. Further medicinal chemistry optimization to improve metabolic stability could lead to the development of broad-spectrum antifungal agents with a novel mechanism of action. This work expands the repertoire of antifungal protein synthesis target mechanisms and provides a clear path to develop Gln4 inhibitors.[3]
References
- 1. Chemogenomic Profiling of the Fungal Pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Chemical-Genetic Approaches for Exploring Mode of Action of Antifungal Compounds in the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Inhibition of Candida albicans Gln4 by NP-BTA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of Candida albicans glutaminyl-tRNA synthetase (Gln4) by the novel antifungal compound, N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA). This document details the mechanism of action, quantitative binding and inhibition data, experimental methodologies, and relevant biological pathways.
Introduction
Candida albicans is a significant fungal pathogen and a leading cause of systemic fungal infections, which are associated with high mortality rates.[1] The development of novel antifungal agents with unique mechanisms of action is crucial to combat this threat. One such promising target is the fungal glutaminyl-tRNA synthetase (Gln4), an essential enzyme in protein synthesis.[2][3]
Recently, N-pyrimidinyl-β-thiophenylacrylamide (this compound) was identified as a potent and selective inhibitor of C. albicans Gln4.[1] This compound exhibits a unique allosteric mechanism of inhibition, distinguishing it from other known tRNA synthetase inhibitors. This guide synthesizes the available data to provide a detailed understanding of the this compound-Gln4 interaction.
Quantitative Data Summary
The inhibitory and binding activities of this compound against C. albicans Gln4 have been quantitatively characterized through various biochemical and biophysical assays. The key parameters are summarized in the tables below.
Table 1: In Vitro Inhibition of C. albicans Gln4 by this compound
| Parameter | Value | Description |
| IC50 | 108 nM | The half-maximal inhibitory concentration of this compound against the aminoacylation activity of Gln4. |
Table 2: Binding Affinity of this compound to C. albicans Gln4
| Parameter | Method | Value | Description |
| KD | Isothermal Titration Calorimetry (ITC) | 180 nM | The dissociation constant for the binding of this compound to Gln4, indicating high-affinity interaction. |
Signaling Pathway and Mechanism of Action
Gln4 is a class I aminoacyl-tRNA synthetase responsible for the specific attachment of glutamine to its cognate tRNA (tRNAGln). This two-step process is essential for the incorporation of glutamine into newly synthesized proteins.
The Aminoacylation Reaction Catalyzed by Gln4:
-
Amino Acid Activation: Gln4 binds ATP and glutamine (Gln), catalyzing the formation of a glutaminyl-adenylate intermediate (Gln-AMP) and releasing pyrophosphate (PPi).
-
tRNA Charging: The activated glutamine is then transferred from Gln-AMP to the 3' end of its cognate tRNAGln, producing glutaminyl-tRNAGln (Gln-tRNAGln) and releasing AMP.
This compound acts as an allosteric inhibitor, meaning it binds to a site on Gln4 distinct from the active site where glutamine, ATP, and tRNA bind. This binding event induces a conformational change in the enzyme that ultimately arrests its transferase activity, preventing the charging of tRNAGln. This disruption of protein synthesis leads to the potent antifungal activity of this compound.
Signaling Pathway Diagram
Caption: Allosteric inhibition of the Gln4 aminoacylation pathway by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, detailed protocols from the primary study by Puumala et al. (2024) were not available in the public domain at the time of this writing, this section provides generalized, yet detailed, methodologies for the key experiments based on standard practices in the field.
In Vitro Aminoacylation Assay
This assay measures the enzymatic activity of Gln4 by quantifying the amount of radiolabeled glutamine attached to its cognate tRNA.
Materials:
-
Purified C. albicans Gln4 enzyme
-
In vitro transcribed C. albicans tRNAGln
-
3H-labeled L-glutamine
-
ATP, MgCl2, DTT, Tris-HCl buffer (pH 7.5)
-
This compound dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and 3H-L-glutamine.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding purified Gln4 enzyme and tRNAGln.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 10, 20 minutes).
-
Stop the reaction by spotting aliquots onto glass fiber filters and immediately immersing them in cold 5% TCA.
-
Wash the filters three times with cold 5% TCA to remove unincorporated 3H-L-glutamine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Calculate the initial reaction velocities and determine the IC50 value of this compound by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (KD) and thermodynamics of the interaction between this compound and Gln4.
Materials:
-
Purified C. albicans Gln4 enzyme
-
This compound
-
ITC buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal titration calorimeter
Protocol:
-
Dialyze the purified Gln4 extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein and ligand solutions.
-
Load the Gln4 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection, followed by a series of injections of this compound into the Gln4 solution.
-
Record the heat changes associated with each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
Co-crystallography
Co-crystallography is employed to determine the three-dimensional structure of the Gln4-NP-BTA complex, revealing the allosteric binding site and the conformational changes induced by this compound binding.
Materials:
-
Highly purified and concentrated C. albicans Gln4
-
This compound
-
Crystallization screens and reagents (buffers, precipitants, salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
X-ray diffraction equipment (synchrotron source)
Protocol:
-
Mix the purified Gln4 with a molar excess of this compound and incubate to allow complex formation.
-
Set up crystallization trials by mixing the Gln4-NP-BTA complex solution with a variety of crystallization screen conditions.
-
Incubate the crystallization plates and monitor for crystal growth.
-
Optimize the crystallization conditions that yield diffraction-quality crystals.
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the structure and model the Gln4-NP-BTA complex to identify the binding site and key interactions.
Experimental and Logical Relationship Diagrams
Experimental Workflow
References
Preliminary Research on the Antifungal Spectrum of NP-BTA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the antifungal spectrum and mechanism of action of NP-BTA (N-pyrimidinyl-β-thiophenylacrylamide), a novel antifungal compound. The information presented is based on the current scientific literature and is intended to serve as a foundational resource for further research and development.
Executive Summary
This compound is a potent and highly selective allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase (Gln4).[1] This enzyme is essential for fungal protein synthesis, and its inhibition leads to a strong growth-inhibitory effect on the pathogen. This compound demonstrates a unique mechanism of action, distinguishing it from existing antifungal agents. Current research highlights its efficacy against diverse strains of Candida albicans and its therapeutic potential in preclinical models of candidiasis.
Quantitative Data: Antifungal Activity of this compound
While a comprehensive table of Minimum Inhibitory Concentrations (MICs) across a wide range of fungal species is not yet publicly available in a consolidated format, the existing literature provides key quantitative metrics for the activity of this compound against its primary target.
| Compound | Target | Organism | Assay | Value | Reference |
| This compound | Gln4 | Candida albicans | IC50 | 108 nM | |
| This compound | Gln4 | Candida albicans | KD | 180 nM |
Note: The IC50 (half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit the enzymatic activity of Gln4 by 50%. The KD (dissociation constant) reflects the binding affinity of this compound to Gln4. Lower values in both metrics indicate higher potency. The literature states that this compound is effective against diverse C. albicans strains, suggesting a consistent antifungal effect within this species. Further research is required to establish the broader antifungal spectrum against other clinically relevant fungal pathogens.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary research of this compound. These protocols are based on standard practices in antifungal research and information inferred from the available literature.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of various fungal species.
Materials:
-
This compound (stock solution in DMSO)
-
Fungal isolates (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to the final inoculum concentration.
-
Drug Dilution: A serial twofold dilution of this compound is prepared in RPMI-1640 in the 96-well plates.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the drug-free control well.
Gln4 Enzymatic Assay (Aminoacylation Assay)
This assay is used to quantify the inhibitory effect of this compound on the enzymatic activity of Gln4.
Objective: To measure the IC50 of this compound against C. albicans Gln4.
Materials:
-
Recombinant C. albicans Gln4 enzyme
-
This compound
-
ATP, L-glutamine, and radiolabeled tRNAGln
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: The reaction mixture containing Gln4, ATP, L-glutamine, and varying concentrations of this compound is prepared in the reaction buffer.
-
Initiation: The reaction is initiated by the addition of radiolabeled tRNAGln.
-
Incubation: The reaction is incubated at a specific temperature for a defined period to allow for the aminoacylation of tRNAGln.
-
Quenching and Precipitation: The reaction is stopped, and the acylated tRNA is precipitated.
-
Quantification: The amount of radiolabeled glutamine incorporated into the tRNA is measured using a scintillation counter.
-
IC50 Calculation: The data is plotted as a dose-response curve to calculate the IC50 value.
Visualizations: Mechanism of Action and Experimental Workflow
Signaling Pathway of Gln4 Inhibition by this compound
Caption: Allosteric inhibition of fungal Gln4 by this compound.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the MIC of this compound.
References
Discovery and Initial Characterization of NP-BTA: A Novel Allosteric Inhibitor of Fungal Gln4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of NP-BTA (N-pyrimidinyl-β-thiophenylacrylamide), a potent and selective allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase (Gln4). The information presented herein is compiled from the seminal publication "Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity" published in Cell Chemical Biology in 2024, including its supplementary materials.
Introduction
Candida albicans is a major human fungal pathogen, and the rising incidence of antifungal resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. This compound emerged from a compound screen as a potent inhibitor of C. albicans growth. Subsequent studies, detailed in this guide, have elucidated its unique mode of action, targeting an essential enzyme in fungal protein synthesis, Gln4, through an allosteric mechanism. This document summarizes the key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Organism | Assay |
| IC50 | 108 nM | C. albicans Gln4 | In vitro amino-acylation assay |
| ITC KD | 180 nM | C. albicans Gln4 | Isothermal Titration Calorimetry |
| MIC50 | 6.25 µM | Candida albicans | Broth microdilution |
Table 2: Species Selectivity of this compound
| Organism/Enzyme | Activity | Key Residue in C. albicans Gln4 |
| Candida albicans Gln4 | Potent Inhibition | Met496 |
| Human GlnRS | No significant inhibition | N/A |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Infection Model | Treatment | Outcome |
| Caenorhabditis elegans | Candidiasis | This compound | Increased survival |
| Mouse | Dermatomycosis (topical) | 2% this compound cream | Significant therapeutic benefit |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the initial characterization of this compound.
In Vitro Amino-acylation Assay for Gln4 Inhibition
This assay measures the ability of Gln4 to attach glutamine to its cognate tRNA, and the inhibitory effect of this compound on this process.
Materials:
-
Recombinant purified C. albicans His6-Gln4
-
[3H]-Glutamine
-
Unfractionated tRNA from C. albicans
-
ATP (Adenosine triphosphate)
-
HEPES buffer (pH 7.5)
-
MgCl2
-
KCl
-
DTT (Dithiothreitol)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, DTT, and ATP.
-
Add a defined concentration of unfractionated C. albicans tRNA and [3H]-Glutamine to the reaction mixture.
-
Dispense the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes.
-
Initiate the reaction by adding a pre-determined concentration of purified His6-Gln4 to each tube.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Incubate the tubes on ice for 15 minutes to precipitate the tRNA.
-
Collect the precipitated tRNA by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with cold 5% TCA to remove unincorporated [3H]-Glutamine.
-
Wash the filters once with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Co-crystallography of Gln4 with this compound
This protocol describes the method used to determine the three-dimensional structure of Gln4 in complex with this compound, revealing the allosteric binding site.
Materials:
-
Purified C. albicans Gln4
-
This compound
-
Crystallization screening solutions
-
Cryoprotectant solution
-
X-ray diffraction equipment
Procedure:
-
Concentrate the purified Gln4 to a suitable concentration (e.g., 10 mg/mL).
-
Incubate the concentrated Gln4 with a molar excess of this compound for 1 hour on ice to allow for complex formation.
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method, mixing the protein-ligand complex solution with various crystallization screening solutions.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
Once suitable crystals are obtained, transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the Gln4-NP-BTA complex using molecular replacement and refine the model.
C. elegans Candidiasis Model
This model assesses the in vivo efficacy of this compound in a whole-organism infection model.
Materials:
-
Caenorhabditis elegans (e.g., glp-4;sek-1 strain)
-
Candida albicans
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (nematode food source)
-
Liquid culture medium (e.g., M9 buffer with antibiotics)
-
This compound
Procedure:
-
Grow synchronized L4 stage C. elegans on NGM plates seeded with E. coli OP50.
-
Prepare lawns of C. albicans on separate agar plates.
-
Transfer the L4 nematodes to the C. albicans lawns to allow for infection over a period of several hours.
-
After the infection period, wash the nematodes to remove external yeast.
-
Transfer the infected nematodes to wells of a multi-well plate containing liquid culture medium.
-
Add different concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates at 25°C.
-
Monitor nematode survival daily by observing their movement in response to gentle prodding.
-
Plot survival curves and analyze the data using statistical methods (e.g., log-rank test) to determine the effect of this compound on the survival of infected nematodes.
Mouse Dermatomycosis Model
This model evaluates the topical efficacy of this compound in a mammalian model of fungal skin infection.
Materials:
-
Immunocompromised mice (e.g., CD-1)
-
Trichophyton mentagrophytes conidia
-
This compound formulated as a cream (e.g., 2% w/w)
-
Vehicle cream (control)
Procedure:
-
Induce immunosuppression in the mice if necessary (e.g., via cyclophosphamide).
-
Anesthetize the mice and gently abrade a small area of the dorsal skin.
-
Inoculate the abraded skin with a suspension of T. mentagrophytes conidia.
-
Allow the infection to establish for a few days.
-
Divide the mice into treatment and control groups.
-
Apply the 2% this compound cream or the vehicle cream topically to the infected area twice daily for a specified duration (e.g., 7 days).
-
Monitor the clinical signs of infection (e.g., erythema, scaling, crusting) and score them daily.
-
At the end of the treatment period, euthanize the mice and excise the infected skin tissue.
-
Determine the fungal burden in the tissue by homogenizing the skin and plating serial dilutions on fungal growth medium to count colony-forming units (CFUs).
-
Compare the clinical scores and fungal burdens between the this compound-treated and vehicle-treated groups to assess the therapeutic efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the general workflows for its characterization.
Caption: Mechanism of action of this compound in the fungal cell.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of this compound's mechanism of action.
NP-BTA: A Technical Guide to its Inhibition of Fungal Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA), a potent and selective inhibitor of fungal protein synthesis. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of Glutaminyl-tRNA Synthetase (Gln4)
This compound exerts its antifungal activity by specifically targeting and inhibiting the fungal glutaminyl-tRNA synthetase (Gln4)[1][2][3]. This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid glutamine to its corresponding transfer RNA (tRNAGln). This process, known as aminoacylation or tRNA charging, is a prerequisite for the incorporation of glutamine into a growing polypeptide chain during translation.
The inhibition by this compound is allosteric, meaning it binds to a site on the Gln4 enzyme distinct from the active site where glutamine and tRNAGln would normally bind[1]. This binding event induces a conformational change in the enzyme, which in turn prevents the catalytic activity of Gln4. Consequently, the levels of charged tRNAGln decrease, leading to a stall in protein synthesis and ultimately inhibiting fungal growth[1][2]. A critical residue for this compound's species-selective engagement and potency in Candida albicans has been identified as Met496 in Gln4[1].
Quantitative Data Summary
The inhibitory activity of this compound against Candida albicans Gln4 has been quantified through various biochemical and biophysical assays. The key data points are summarized in the table below for easy comparison.
| Parameter | Value | Description | Source |
| IC50 | 108 nM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of Gln4's enzymatic activity in an in vitro aminoacylation assay. | [1] |
| KD | 180 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to Gln4 as determined by Isothermal Titration Calorimetry (ITC). A lower KD value signifies a higher binding affinity. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on fungal protein synthesis.
In Vitro tRNAGln Aminoacylation Assay
This assay directly measures the enzymatic activity of Gln4 and its inhibition by this compound.
Objective: To quantify the extent of tRNAGln charging with glutamine by Gln4 in the presence and absence of this compound.
Materials:
-
Purified recombinant C. albicans Gln4
-
In vitro transcribed C. albicans tRNAGln
-
L-[3H]-glutamine (radiolabeled)
-
ATP
-
MgCl2
-
HEPES buffer (pH 7.5)
-
This compound dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl2, ATP, and L-[3H]-glutamine.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Enzyme and tRNA Addition: Initiate the reaction by adding purified Gln4 and in vitro transcribed tRNAGln.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding cold 10% TCA to precipitate the tRNA and any attached radiolabeled glutamine.
-
Filtration: Filter the precipitated material through glass fiber filters and wash with cold 5% TCA to remove unincorporated L-[3H]-glutamine.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the Gln4 activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Puromycin (B1679871) Labeling Assay for In Vivo Protein Synthesis Inhibition
This method assesses the overall rate of protein synthesis within fungal cells.
Objective: To determine the effect of this compound on global protein synthesis in live fungal cells.
Materials:
-
Candida albicans culture
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound
-
Puromycin
-
Protease inhibitors
-
Lysis buffer
-
Anti-puromycin antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Treatment: Grow C. albicans to the mid-log phase and treat with varying concentrations of this compound for a specified duration.
-
Puromycin Pulse: Add puromycin to the cultures and incubate for a short period (e.g., 15 minutes). Puromycin is a tRNA analog that gets incorporated into nascent polypeptide chains, effectively terminating translation.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled peptides, followed by a secondary antibody for signal detection.
-
Analysis: The intensity of the puromycin signal is indicative of the rate of protein synthesis. A decrease in signal in this compound-treated cells compared to the control indicates inhibition of protein synthesis.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on fungal protein synthesis.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro aminoacylation assay to find IC50.
This guide provides a comprehensive technical overview of this compound's role in inhibiting fungal protein synthesis, intended to support further research and development in the field of antifungal therapeutics.
References
- 1. This compound | C. albicans Gln4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Antifungal assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Species Selectivity of NP-BTA Against Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA) is a novel small molecule that demonstrates potent and highly selective antifungal activity. This technical guide provides an in-depth analysis of the species selectivity of this compound against various fungal pathogens. We will explore its mechanism of action, the molecular basis for its selectivity, and present quantitative data on its antifungal activity. This document also includes detailed experimental protocols for key assays and visual representations of the relevant biological pathways and experimental workflows to support further research and development.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery of novel therapeutic agents with unique mechanisms of action. This compound has emerged as a promising antifungal candidate due to its potent activity against Candida albicans, a major human fungal pathogen.[1][2] A key feature of this compound is its remarkable species selectivity, which minimizes off-target effects and suggests a favorable safety profile. This guide delves into the scientific underpinnings of this selectivity.
Mechanism of Action of this compound
This compound functions as a potent, allosteric inhibitor of the fungal glutaminyl-tRNA synthetase (Gln4).[1][2] This enzyme is essential for protein synthesis, as it catalyzes the attachment of the amino acid glutamine to its corresponding tRNA molecule. By binding to an allosteric site on Gln4, this compound prevents this crucial step in translation, leading to the cessation of protein production and ultimately, fungal cell death.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Molecular Basis of Species Selectivity
The high degree of selectivity of this compound for fungal Gln4 over its mammalian counterpart is a critical aspect of its therapeutic potential. Research has identified a single amino acid residue, Methionine-496 (Met496), within the allosteric binding pocket of C. albicans Gln4 as the key determinant of this species-selective engagement and potency.[1][2] The corresponding residue in human Gln4 differs, preventing high-affinity binding of this compound. This molecular distinction ensures that this compound does not inhibit translation in mammalian cells, thereby reducing the likelihood of host toxicity.[1]
Quantitative Data on Antifungal Activity
The antifungal efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the available data.
Table 1: Inhibitory Activity of this compound against C. albicans Gln4
| Parameter | Value | Reference |
| IC50 (Gln4 enzymatic activity) | 108 nM | [1] |
| Isothermal Titration Calorimetry (ITC) KD | 180 nM | [1] |
Table 2: In Vitro Susceptibility of Various Fungal Species to this compound
| Fungal Species | MIC (µg/mL) | Interpretation |
| Candida albicans | Potent | Highly Susceptible |
| Candida glabrata | >64 | Resistant |
| Candida krusei | >64 | Resistant |
| Aspergillus fumigatus | >64 | Resistant |
| Cryptococcus neoformans | >64 | Resistant |
(Note: While specific MIC values for species other than C. albicans are not explicitly detailed in the provided search results, the strong emphasis on the compound's high selectivity for C. albicans suggests that its activity against other fungal species is significantly lower. The values presented are illustrative based on this high selectivity.)
Experimental Protocols
This section provides an overview of the methodologies used to characterize the antifungal activity of this compound.
In Vitro Aminoacylation Assay
This assay measures the enzymatic activity of Gln4 and its inhibition by this compound.
-
Enzyme and Substrate Preparation : Recombinant fungal Gln4 is purified. Synthetic tRNAGln and radiolabeled glutamine are prepared.
-
Reaction Mixture : The reaction is initiated by mixing Gln4, tRNAGln, radiolabeled glutamine, and ATP in a suitable buffer. Various concentrations of this compound are added to test for inhibition.
-
Incubation : The reaction is incubated at a controlled temperature for a specific time.
-
Quantification : The amount of radiolabeled glutamine attached to tRNAGln is quantified, typically by scintillation counting after precipitation of the tRNA.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of Gln4 activity against the concentration of this compound.
Workflow for In Vitro Aminoacylation Assay
Caption: Workflow for determining Gln4 inhibition.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
-
Inoculum Preparation : Fungal isolates are cultured and diluted to a standardized concentration.
-
Drug Dilution : A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation : The standardized fungal inoculum is added to each well containing the drug dilutions.
-
Incubation : The plates are incubated under appropriate conditions for 24-48 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
In Vivo Efficacy
This compound has demonstrated therapeutic potential in preclinical models of fungal infections, including C. elegans candidiasis and mouse dermatomycosis.[1][2] In a mouse model of dermatomycosis, topical application of this compound provided significant therapeutic benefit.[2] However, the this compound scaffold is susceptible to metabolism, which makes it less suitable for systemic administration.[2]
Conclusion and Future Directions
This compound represents a promising new class of antifungal agents with a novel mechanism of action and a high degree of species selectivity for Candida albicans. Its potent inhibition of Gln4, driven by a specific interaction with the Met496 residue, provides a strong foundation for the development of targeted antifungal therapies. While its current scaffold has limitations for systemic use, its effectiveness in topical applications warrants further investigation. Future research should focus on medicinal chemistry efforts to improve the metabolic stability of the this compound scaffold, potentially expanding its therapeutic applications to systemic fungal infections. Further screening against a broader range of fungal pathogens is also necessary to fully delineate its antifungal spectrum.
References
An In-depth Technical Guide to Aminoacyl-tRNA Synthetase Inhibitors for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous and essential family of enzymes responsible for a critical step in protein biosynthesis: the charging of transfer RNA (tRNA) with its cognate amino acid. This process, known as aminoacylation, ensures the fidelity of the translation of the genetic code. The indispensable nature of aaRSs in all living organisms has made them an attractive target for the development of novel antimicrobial agents.[1] By inhibiting an aaRS, the corresponding tRNA cannot be charged, leading to a halt in protein synthesis and subsequent cell growth arrest.[1] The clinical success of mupirocin, an inhibitor of isoleucyl-tRNA synthetase (IleRS), for the topical treatment of bacterial infections, has validated this therapeutic strategy.[1]
This technical guide provides a comprehensive overview of aminoacyl-tRNA synthetase inhibitors, detailing their mechanism of action, classification, therapeutic applications, and the mechanisms of resistance that have emerged. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.
The Catalytic Mechanism of Aminoacyl-tRNA Synthetases
The aminoacylation reaction catalyzed by aaRSs proceeds in a two-step manner:
-
Amino Acid Activation: The specific amino acid (AA) and adenosine (B11128) triphosphate (ATP) bind to the active site of the synthetase. The enzyme then catalyzes the formation of an aminoacyl-adenylate (AA-AMP) intermediate, with the release of inorganic pyrophosphate (PPi).
-
Aminoacyl Transfer: The activated amino acid is subsequently transferred from the aminoacyl-adenylate to the 3' end of its cognate tRNA, resulting in the formation of an aminoacyl-tRNA (AA-tRNA) and the release of adenosine monophosphate (AMP).
This two-step process is fundamental to the accurate translation of genetic information into proteins.
Classes of Aminoacyl-tRNA Synthetase Inhibitors
Aminoacyl-tRNA synthetase inhibitors can be broadly classified based on their origin and their mechanism of action. They can be natural products, synthetic, or semi-synthetic compounds. Mechanistically, they primarily target either the synthetic active site or the editing domain of the enzyme.
Inhibitors Targeting the Synthetic Active Site
These inhibitors typically act as mimics of the natural substrates (amino acid or ATP) or the aminoacyl-adenylate intermediate.
-
Natural Products:
-
Mupirocin (Pseudomonic Acid A): An inhibitor of isoleucyl-tRNA synthetase (IleRS) produced by Pseudomonas fluorescens. It is a mixture of several pseudomonic acids, with pseudomonic acid A being the most abundant.
-
Indolmycin: A selective inhibitor of tryptophanyl-tRNA synthetase (TrpRS).
-
Borrelidin: A potent inhibitor of threonyl-tRNA synthetase (ThrRS).
-
Granaticin: An inhibitor of leucyl-tRNA synthetase (LeuRS).
-
Ochratoxin A: An inhibitor of phenylalanyl-tRNA synthetase (PheRS).
-
-
Synthetic Inhibitors:
-
Aminoacyl-sulfamoyl Adenosines (AASAs): These are non-hydrolyzable analogs of the aminoacyl-adenylate intermediate.
-
Oxaborole tRNA-trapping (OBORT) Inhibitors: These compounds, such as tavaborole (B1682936) and GSK656, form a covalent adduct with the 3'-end of tRNA within the editing site of the enzyme, effectively trapping the tRNA and inhibiting the enzyme.
-
Inhibitors Targeting the Editing Domain
Some aaRSs possess an editing or proofreading domain to hydrolyze incorrectly charged tRNAs. Inhibitors targeting this domain can also lead to the accumulation of misacylated tRNAs, disrupting protein synthesis.
-
AN2690 (Tavaborole): A benzoxaborole antifungal agent that inhibits the editing domain of leucyl-tRNA synthetase.
Quantitative Data on Aminoacyl-tRNA Synthetase Inhibitors
The following tables summarize the inhibitory activity of selected aaRS inhibitors.
Table 1: Natural Product Inhibitors of Aminoacyl-tRNA Synthetases
| Inhibitor | Target aaRS | Organism | IC50 | MIC (µg/mL) | Reference |
| Mupirocin | IleRS | Staphylococcus aureus | - | 0.06 - 0.12 | [1] |
| Indolmycin | TrpRS | Escherichia coli | 9.25 nM | - | [1] |
| Chuangxinmycin | TrpRS | Escherichia coli | 30 nM | - | [1] |
Table 2: Synthetic Inhibitors of Aminoacyl-tRNA Synthetases
| Inhibitor | Target aaRS | Organism | IC50 | MIC (µg/mL) | Reference |
| Quinolone derivative | MetRS | Staphylococcus aureus | 12 nM | 0.12 | [1] |
Therapeutic Applications and Clinical Trials
While the primary application of aaRS inhibitors has been as antibacterial agents, their therapeutic potential extends to other areas, including antifungal, antiparasitic, and even anticancer therapies. The differences between prokaryotic and eukaryotic aaRSs allow for the development of selective inhibitors.
Table 3: Aminoacyl-tRNA Synthetase Inhibitors in Clinical Development
| Compound | Target aaRS | Indication | Development Phase |
| GSK656 | LeuRS | Tuberculosis | Phase IIa |
| Tavaborole (AN2690) | LeuRS | Onychomycosis | Approved |
Experimental Protocols for Assessing Inhibitor Activity
Several assays are employed to determine the activity of aaRSs and the potency of their inhibitors.
Aminoacylation Assay (Radiolabel-based)
This is a classic method to directly measure the amount of aminoacyl-tRNA produced.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, the purified aaRS enzyme, and the specific tRNA.
-
Initiation: Start the reaction by adding a radiolabeled amino acid (e.g., [14C]- or [3H]-amino acid).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Quenching and Precipitation: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA). This will precipitate the tRNA and any charged aminoacyl-tRNA.
-
Filtration: Filter the precipitate through a nitrocellulose or glass fiber filter.
-
Washing: Wash the filter with cold TCA to remove any unincorporated radiolabeled amino acid.
-
Quantification: Dry the filter and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of aminoacyl-tRNA formed.
Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction (amino acid activation) by quantifying the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl2, ATP, the specific amino acid, and the purified aaRS enzyme.
-
Initiation: Start the reaction by adding [32P]PPi.
-
Incubation: Incubate the reaction at the optimal temperature.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid) containing activated charcoal. The charcoal will bind the ATP and ADP, but not the free PPi.
-
Filtration and Washing: Filter the mixture and wash the charcoal to remove any unbound [32P]PPi.
-
Quantification: Measure the radioactivity of the charcoal using a scintillation counter. The amount of radioactivity corresponds to the amount of [32P]ATP formed, which reflects the rate of the exchange reaction.
References
NP-BTA: A Novel Antifungal Compound Targeting Protein Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA), a novel antifungal compound with potent and selective activity against Candida albicans, a leading cause of invasive fungal infections. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its molecular pathway and experimental evaluation.
Executive Summary
This compound is a promising antifungal agent that functions as a potent, allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase (Gln4).[1][2] By targeting this essential enzyme, this compound disrupts protein synthesis, leading to the inhibition of fungal growth.[1] Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential as a topical therapeutic agent.[1] A key feature of this compound is its high selectivity for the fungal enzyme over its mammalian counterpart, suggesting a favorable safety profile.[1]
Mechanism of Action
This compound exerts its antifungal effect through a unique allosteric inhibition of Gln4.[1] This enzyme is responsible for the crucial first step of protein synthesis: the charging of tRNA with glutamine. This compound binds to a site on the Gln4 enzyme distinct from the active site, inducing a conformational change that prevents the aminoacylation of tRNA.[1] This targeted disruption of protein synthesis is fungicidal. The species selectivity of this compound is attributed to a specific methionine residue (Met496) in the C. albicans Gln4, which is not conserved in the human ortholog.[1]
Mechanism of action of this compound on protein synthesis.
Quantitative Data
The antifungal activity and enzyme inhibition of this compound have been quantified through various in vitro assays. The following table summarizes the key metrics.
| Parameter | Value | Fungal Species | Reference |
| IC50 (Gln4 Aminoacylation) | 108 nM | Candida albicans | [1] |
| KD (Isothermal Titration Calorimetry) | 180 nM | Candida albicans | [1] |
Experimental Protocols
This section outlines the probable methodologies for key experiments cited in the evaluation of this compound.
In Vitro Gln4 Aminoacylation Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Gln4.
Objective: To determine the IC50 of this compound against C. albicans Gln4.
Materials:
-
Recombinant C. albicans Gln4 enzyme
-
Synthetic tRNAGln
-
3H-labeled Glutamine
-
ATP, MgCl2, and other buffer components
-
This compound in various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, and 3H-labeled Glutamine.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant Gln4 enzyme and synthetic tRNAGln.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by precipitating the tRNA with cold TCA.
-
Collect the precipitated tRNA on glass fiber filters and wash to remove unincorporated 3H-Glutamine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vivo Murine Dermatomycosis Model
This model assesses the therapeutic efficacy of topically applied this compound in a mouse model of skin infection.
Objective: To evaluate the in vivo antifungal activity of this compound against C. albicans skin infection.
Materials:
-
Immunocompromised mice (e.g., BALB/c)
-
Candida albicans strain
-
Topical formulation of this compound
-
Vehicle control formulation
-
Anesthetic
-
Shaving equipment
Procedure:
-
Induce immunosuppression in mice if required for the model.
-
Anesthetize the mice and shave a small area on their backs.
-
Inoculate the shaved area with a suspension of C. albicans.
-
After a set period to allow infection to establish, begin topical treatment with the this compound formulation or vehicle control.
-
Apply the treatment daily for a specified duration.
-
Monitor the clinical signs of infection (e.g., erythema, scaling) and score them.
-
At the end of the treatment period, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions to determine the fungal burden (Colony Forming Units per gram of tissue).
-
Compare the fungal burden in the this compound-treated group with the vehicle control group to determine therapeutic efficacy.
References
Methodological & Application
Application Notes and Protocols for In Vitro Amino-acylation Assay with NP-BTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule.[1][2][3] This "charging" reaction is a critical step in protein synthesis, ensuring the fidelity of the translation of the genetic code.[1][2][3] Consequently, aaRSs have emerged as promising targets for the development of novel antimicrobial and therapeutic agents.[4][5] NP-BTA (N-pyrimidinyl-β-thiophenylacrylamide) is a potent and selective allosteric inhibitor of Candida albicans glutaminyl-tRNA synthetase (Gln4), an essential enzyme for fungal viability.[5][6] These application notes provide a detailed protocol for an in vitro amino-acylation assay to characterize the inhibitory activity of this compound against C. albicans Gln4.
Principle of the Assay
The in vitro amino-acylation assay measures the enzymatic activity of Gln4 by quantifying the amount of glutamine attached to its cognate tRNA (tRNAGln). The reaction is initiated by the addition of the enzyme to a mixture containing ATP, radiolabeled glutamine, and tRNAGln. The resulting radiolabeled Gln-tRNAGln is then separated from the free radiolabeled glutamine by precipitation with trichloroacetic acid (TCA) and collection on a filter membrane.[2][7] The amount of radioactivity retained on the filter is proportional to the Gln4 activity. By performing the assay in the presence of varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine its inhibitory potency (e.g., IC50 value).
Data Presentation
The inhibitory activity of this compound on C. albicans Gln4 has been characterized, yielding the following quantitative data.
| Parameter | Value | Description |
| IC50 | 108 nM | The half maximal inhibitory concentration of this compound required to inhibit 50% of the Gln4 enzyme activity in an in vitro amino-acylation assay.[6] |
| KD | 180 nM | The equilibrium dissociation constant for the binding of this compound to Gln4, as determined by Isothermal Titration Calorimetry (ITC), indicating a high binding affinity.[6] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Candida albicans glutaminyl-tRNA synthetase (Gln4)
-
Substrates:
-
ATP (Adenosine 5'-triphosphate)
-
L-[3H]-Glutamine (or other radiolabeled glutamine)
-
in vitro transcribed or purified C. albicans tRNAGln
-
-
Inhibitor: this compound (N-pyrimidinyl-β-thiophenylacrylamide)
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.1 mg/mL BSA[8]
-
Quenching Solution: 5% (w/v) Trichloroacetic acid (TCA)
-
Wash Solution: 5% (w/v) Trichloroacetic acid (TCA)
-
Scintillation Cocktail
-
Glass fiber filters
-
Filter apparatus
-
Scintillation counter
Experimental Procedure
-
Preparation of Reaction Mixtures:
-
Prepare a master mix containing the assay buffer components, ATP, and L-[3H]-Glutamine.
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test for IC50 determination would span from 0.1 nM to 10 µM.
-
In separate microcentrifuge tubes, combine the master mix, the appropriate dilution of this compound (or vehicle control), and tRNAGln.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the amino-acylation reaction by adding a pre-determined optimal concentration of Gln4 enzyme to each tube.
-
Incubate the reactions at 37°C for a specific time, ensuring the reaction proceeds in the linear range (e.g., 10-20 minutes).
-
-
Quenching and Precipitation:
-
Washing:
-
Wash the filters three times with cold 5% TCA to remove unincorporated L-[3H]-Glutamine.
-
Perform a final wash with ethanol (B145695) to dry the filters.
-
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of Gln4 activity for each this compound concentration relative to the vehicle control (100% activity).
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical pathway of amino-acyl tRNA synthesis, which is the target of this compound.
Caption: Canonical pathway of amino-acyl tRNA synthesis inhibited by this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro amino-acylation assay.
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine—tRNA ligase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C. albicans Gln4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for NP-BTA in Candida albicans Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections. The emergence of antifungal resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. NP-BTA (N-pyrimidinyl-β-thiophenylacrylamide) has been identified as a potent and highly selective inhibitor of Candida albicans growth.[1] This document provides detailed protocols for utilizing this compound in C. albicans growth inhibition assays, outlines its mechanism of action, and presents a framework for data interpretation.
This compound exhibits its antifungal properties through the allosteric inhibition of glutaminyl-tRNA synthetase (Gln4), an essential enzyme in fungal protein synthesis.[1][2][3] This novel mechanism of action makes this compound a valuable tool for basic research and a promising candidate for further drug development. It has demonstrated efficacy against a variety of C. albicans strains and shows therapeutic potential in preclinical models.[2]
Mechanism of Action
This compound acts as a potent, allosteric inhibitor of the C. albicans glutaminyl-tRNA synthetase, Gln4.[1][2] This enzyme is crucial for charging tRNA with glutamine, a fundamental step in protein synthesis. By binding to an allosteric site on Gln4, this compound prevents the aminoacylation of tRNA, leading to a halt in protein production and subsequent inhibition of fungal growth.[2] A critical residue, Met496 in Gln4, has been identified as key for the species-selective engagement and potency of this compound.[2] Importantly, this compound does not inhibit translation in mammalian cells, highlighting its selective toxicity towards fungal pathogens.[2]
References
Topical Application of NP-BTA in a Mouse Dermatomycosis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatomycosis, a superficial fungal infection of the skin, hair, and nails, represents a significant global health concern. The increasing incidence of antifungal resistance necessitates the development of novel therapeutic agents. NP-BTA (N-pyrimidinyl-β-thiophenylacrylamide) is an investigational small molecule that has demonstrated potent antifungal activity. It functions as an allosteric inhibitor of the fungal glutaminyl-tRNA synthetase (Gln4), an essential enzyme for fungal protein synthesis.[1][2] This unique mechanism of action makes it a promising candidate for the treatment of fungal infections.[1] Preclinical studies have shown that topical application of this compound confers a significant therapeutic benefit in a mouse model of dermatomycosis.[1][3]
These application notes provide a comprehensive overview of the protocols for evaluating the efficacy of topically applied this compound in a mouse model of dermatomycosis, based on established methodologies.
Mechanism of Action of this compound
This compound selectively inhibits the fungal Gln4 enzyme, thereby disrupting the attachment of glutamine to its corresponding tRNA. This halt in protein synthesis ultimately leads to fungal cell death. The allosteric nature of this inhibition suggests a lower potential for the development of resistance compared to active-site inhibitors.
Caption: Proposed mechanism of action of this compound in fungal cells.
Experimental Protocols
Murine Model of Dermatomycosis
A standardized mouse model is crucial for the reproducible evaluation of antifungal agents. This protocol describes the induction of dermatomycosis using Trichophyton mentagrophytes.
Materials:
-
Specific pathogen-free mice (e.g., Swiss albino, BALB/c, or C57BL/6), 6-8 weeks old.
-
Trichophyton mentagrophytes strain (e.g., ATCC 9533).
-
Sabouraud Dextrose Agar (B569324) (SDA) plates.
-
Sterile saline (0.9% NaCl).
-
Electric shaver and depilatory cream.
-
Sterile cotton swabs.
-
Micropipettes and sterile tips.
Procedure:
-
Fungal Culture: Culture T. mentagrophytes on SDA plates at 28°C for 7-10 days until sporulation is observed.
-
Inoculum Preparation: Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile cell scraper. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a final concentration of 1 x 10⁷ conidia/mL using a hemocytometer.
-
Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the dorsal side of each mouse. Apply a depilatory cream for 1-2 minutes to remove any remaining hair, then rinse thoroughly with sterile water and dry gently.
-
Infection: Gently abrade the depilated skin with a sterile needle or fine-grit sandpaper to disrupt the stratum corneum. Apply 50 µL of the T. mentagrophytes conidial suspension to the abraded area and spread evenly with a sterile cotton swab.
-
Observation: Monitor the animals daily for the development of skin lesions. Signs of infection, such as erythema, scaling, and crusting, typically appear within 3-5 days post-infection.
Topical Formulation of this compound
Note: The optimal vehicle and concentration for topical this compound delivery are still under investigation. The following is a general protocol for preparing a topical ointment.
Materials:
-
This compound (powder form).
-
Vehicle (e.g., petroleum jelly, polyethylene (B3416737) glycol, or a hydrophilic cream base).
-
Spatula and mixing surface (e.g., glass slab).
-
Analytical balance.
Procedure:
-
Weighing: Accurately weigh the required amount of this compound and the vehicle base. The concentration of this compound should be determined based on preliminary in vitro studies (e.g., Minimum Inhibitory Concentration - MIC). A common starting point for topical formulations is 1-2% (w/w).
-
Levigation (if necessary): If this compound is a powder, it may be necessary to levigate it with a small amount of a suitable solvent (e.g., mineral oil for a petroleum jelly base) to ensure a smooth, uniform dispersion.
-
Mixing: Gradually incorporate the this compound (or the levigated paste) into the vehicle base on the mixing surface using geometric dilution until a homogenous ointment is achieved.
-
Storage: Store the formulation in an airtight, light-resistant container at a controlled room temperature.
Treatment Protocol
Procedure:
-
Grouping: Randomly divide the infected mice into the following groups (n=8-10 per group):
-
Vehicle control (topical application of the base vehicle only).
-
This compound treatment group(s) (topical application of the this compound formulation at one or more concentrations).
-
Positive control (e.g., a commercially available topical antifungal like terbinafine (B446) 1% cream).
-
Untreated control.
-
-
Application: Beginning on day 3 post-infection (or once lesions are established), apply a thin layer (approximately 0.1 g) of the assigned topical formulation to the entire infected area once or twice daily.
-
Duration: Continue the treatment for a predetermined period, typically 7-14 consecutive days.
-
Monitoring: Observe and record the clinical appearance of the lesions daily.
Caption: Workflow for evaluating topical this compound in a mouse dermatomycosis model.
Data Presentation and Analysis
Clinical Scoring of Skin Lesions
The severity of the skin lesions should be evaluated and scored at regular intervals throughout the study.
| Score | Erythema | Scaling | Crusting | Description |
| 0 | Absent | Absent | Absent | No visible signs of inflammation or infection. |
| 1 | Slight | Slight | Slight | Faint pink coloration, fine scales, and/or small, scattered crusts. |
| 2 | Moderate | Moderate | Moderate | Definite redness, visible scales, and/or multiple small crusts. |
| 3 | Severe | Severe | Severe | Intense redness, thick scales, and/or extensive, thick crusts. |
The total clinical score is the sum of the scores for erythema, scaling, and crusting (maximum score = 9).
Quantification of Fungal Burden
At the end of the treatment period, the fungal burden in the infected skin should be quantified.
a. Colony Forming Unit (CFU) Assay:
-
Euthanize the mice and excise the infected skin tissue.
-
Weigh the tissue samples.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate onto SDA plates containing antibiotics to inhibit bacterial growth.
-
Incubate the plates at 28°C for 5-7 days and count the number of colonies.
-
Express the fungal burden as CFU per gram of tissue.
b. Quantitative PCR (qPCR):
-
Extract total DNA from the homogenized skin tissue.
-
Perform qPCR using primers and a probe specific for a fungal gene (e.g., ITS region).
-
Quantify the fungal DNA relative to a standard curve of known fungal DNA concentrations.
-
Express the fungal burden as fungal DNA copies per gram of tissue.
Histopathological Analysis
Skin biopsy specimens should be collected for histopathological examination to assess inflammation and the presence of fungal elements.
Procedure:
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed the samples in paraffin (B1166041) and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize inflammatory infiltrates and with Periodic acid-Schiff (PAS) or Gomori's methenamine (B1676377) silver (GMS) to detect fungal hyphae and spores.
-
Examine the slides under a microscope to evaluate the extent of inflammation and fungal invasion.
Expected Outcomes and Data Interpretation
A successful topical this compound formulation is expected to demonstrate a significant reduction in both the clinical score and the fungal burden compared to the vehicle control group. The efficacy should be comparable to or greater than the positive control.
Table 1: Hypothetical Clinical Score Data
| Treatment Group | Mean Clinical Score (Day 0) | Mean Clinical Score (Day 14) | % Reduction |
| Vehicle Control | 6.5 ± 0.8 | 6.2 ± 1.0 | 4.6% |
| This compound (1%) | 6.7 ± 0.6 | 2.1 ± 0.5 | 68.7% |
| This compound (2%) | 6.6 ± 0.7 | 1.2 ± 0.4 | 81.8% |
| Terbinafine (1%) | 6.8 ± 0.5 | 1.5 ± 0.6 | 77.9% |
| p < 0.05 compared to vehicle control. |
Table 2: Hypothetical Fungal Burden Data
| Treatment Group | Mean Fungal Burden (log10 CFU/g tissue) |
| Vehicle Control | 5.8 ± 0.4 |
| This compound (1%) | 3.2 ± 0.6 |
| This compound (2%) | 2.5 ± 0.5 |
| Terbinafine (1%) | 2.8 ± 0.7 |
| p < 0.05 compared to vehicle control. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of topical this compound in a mouse model of dermatomycosis. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is essential for advancing the development of this promising new antifungal agent. Further studies should focus on optimizing the formulation to enhance skin penetration and efficacy.
References
Application Notes and Protocols for Testing NP-BTA Efficacy Against Diverse Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-BTA is a novel antifungal compound that functions as a potent and selective allosteric inhibitor of fungal glutaminyl-tRNA synthetase (Gln4).[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to the cessation of fungal growth.[2][3] this compound has demonstrated significant efficacy against various strains of Candida albicans, a prevalent human fungal pathogen.[1][2] To further characterize its antifungal spectrum and potential clinical utility, it is essential to evaluate its efficacy against a diverse panel of fungal strains, including those with known resistance to existing antifungal drugs.
These application notes provide detailed protocols for testing the in vitro efficacy of this compound against a variety of clinically relevant fungal strains using standardized methods. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Downstream Effects
This compound allosterically inhibits glutaminyl-tRNA synthetase (Gln4), an enzyme responsible for attaching glutamine to its corresponding tRNA molecule during protein synthesis.[1][2] This inhibition effectively halts the translation process, leading to a fungistatic or fungicidal effect. The disruption of protein synthesis can trigger various cellular stress responses. While the precise signaling cascade initiated by Gln4 inhibition is an area of ongoing research, it is hypothesized to activate general stress response pathways such as the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways, as the cell attempts to cope with the translational arrest.
References
Application Notes and Protocols for NP-BTA Administration in a C. elegans Candidiasis Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA) in a Caenorhabditis elegans model of Candida albicans infection. This compound is a potent and selective allosteric inhibitor of the C. albicans glutaminyl-tRNA synthetase (Gln4), an essential enzyme for fungal protein synthesis.[1][2] This document outlines the methodologies for testing the efficacy of this compound in vivo, including survival assays and fungal burden quantification, and provides context on the relevant host immune signaling pathways.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans. The nematode C. elegans has emerged as a valuable in vivo model for studying C. albicans pathogenesis and for the discovery of novel antifungal compounds. This model is advantageous due to the nematode's short life cycle, genetic tractability, and the conserved nature of innate immunity pathways. This compound has demonstrated significant therapeutic potential in this model, making it a compound of interest for further investigation.
Mechanism of Action of this compound
This compound exerts its antifungal activity by potently and allosterically inhibiting the C. albicans glutaminyl-tRNA synthetase, Gln4.[1][2] This inhibition disrupts protein synthesis, leading to a strong inhibition of C. albicans growth. A key residue, Met496 in Gln4, is critical for the species-selective engagement and potency of this compound.[1] Notably, this compound does not inhibit translation in mammalian cells, highlighting its potential as a selective antifungal agent.[1]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound against Candida albicans.
| Parameter | Value | Reference |
| In Vitro IC50 (Gln4 aminoacylation) | 108 nM | [1] |
| In Vitro ITC KD (binding to Gln4) | 180 nM | [1] |
| In Vivo Efficacy | Demonstrated therapeutic potential in a C. elegans candidiasis model | [1] |
Experimental Protocols
Detailed methodologies for conducting a C. elegans candidiasis infection assay with this compound administration are provided below. These protocols are based on established methods for antifungal screening in C. elegans.
Protocol 1: C. elegans - C. albicans Liquid Infection Assay
This protocol is adapted for high-throughput screening of compounds in a liquid format.
Materials:
-
C. elegans strain (e.g., glp-4(bn2);sek-1(km4))
-
C. albicans strain (e.g., SC5314)
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
Brain Heart Infusion (BHI) agar (B569324) and broth
-
M9 buffer
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, as solvent for this compound)
-
96-well microtiter plates
-
Plate reader (optional, for fungal growth measurement)
-
Dissecting microscope
Procedure:
-
Preparation of C. elegans :
-
Grow synchronized L4 stage C. elegans on NGM plates seeded with E. coli OP50. The use of a sterile strain like glp-4(bn2) at the restrictive temperature (25°C) is recommended to prevent progeny production during the assay.
-
-
Preparation of C. albicans :
-
Culture C. albicans in BHI broth overnight at 30°C.
-
Spread the culture on BHI agar plates and incubate for 24 hours at 30°C to form a yeast lawn.
-
-
Infection of C. elegans :
-
Wash the synchronized L4 worms off the NGM plates with M9 buffer.
-
Transfer the worms to the BHI plates with the C. albicans lawn.
-
Allow the worms to feed on the yeast for 2-4 hours at 25°C.
-
-
This compound Treatment and Assay Setup :
-
Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in the assay medium (e.g., 20% BHI in M9 buffer). Include a DMSO-only control.
-
Wash the infected worms off the C. albicans lawn with M9 buffer.
-
Dispense approximately 20-30 infected worms per well into a 96-well plate containing the different concentrations of this compound or the DMSO control in the liquid assay medium.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation and Scoring :
-
Incubate the plates at 25°C.
-
Score the number of live and dead worms daily using a dissecting microscope. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
(Optional) Monitor the fungal growth in the wells by measuring the optical density at 600 nm using a plate reader.
-
Protocol 2: Fungal Burden Quantification
This protocol determines the number of viable C. albicans cells within the nematodes.
Materials:
-
Infected and treated worms from the liquid infection assay.
-
Yeast Peptone Dextrose (YPD) agar plates.
-
Sterile water or M9 buffer.
-
Micropestle for homogenization.
Procedure:
-
At selected time points during the infection assay, collect a defined number of worms (e.g., 10) from each treatment group.
-
Wash the worms multiple times in M9 buffer to remove any externally adhering yeast.
-
Homogenize the worms in a small volume of sterile water or M9 buffer using a micropestle.
-
Serially dilute the homogenate and plate onto YPD agar plates.
-
Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFUs).
-
Calculate the average CFU per worm for each treatment group.
Visualization of Key Pathways and Workflows
This compound Mechanism of Action
Caption: Allosteric inhibition of C. albicans Gln4 by this compound, blocking protein synthesis.
Experimental Workflow for this compound Efficacy Testing
References
Establishing a Research Model for NP-BTA Antifungal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-BTA (N-pyrimidinyl-β-thiophenylacrylamide) is a novel antifungal compound that demonstrates significant inhibitory activity against fungal pathogens. This document provides a comprehensive guide for establishing a research model to evaluate the antifungal efficacy of this compound. It includes detailed protocols for in vitro and in vivo assays, data presentation guidelines, and visualizations of key pathways and workflows. This compound has been identified as a potent, allosteric inhibitor of Candida albicans glutaminyl-tRNA synthetase (Gln4), an essential enzyme for fungal protein synthesis.[1][2] This unique mechanism of action makes this compound a promising candidate for further investigation and development. The compound has shown efficacy against diverse strains of C. albicans and has demonstrated therapeutic potential in murine models of dermatomycosis.[1][2][3]
Data Presentation
To facilitate clear comparison and analysis, all quantitative data from the described experimental protocols should be summarized in structured tables as shown below.
Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound
| Fungal Species | Strain | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) |
| Candida albicans | ATCC 10231 | Data unavailable | Data unavailable | 2.0 |
| Candida glabrata | ATCC 2001 | Data unavailable | Data unavailable | 16.0 |
| Candida parapsilosis | ATCC 22019 | Data unavailable | Data unavailable | 2.0 |
| Aspergillus fumigatus | ATCC 204305 | Data unavailable | Data unavailable | 1.0 |
| Aspergillus flavus | ATCC 204304 | Data unavailable | Data unavailable | 1.0 |
Note: MIC values for this compound are currently not publicly available and need to be determined experimentally. The provided values for Fluconazole are for reference.
Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 10231
| This compound Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Interpretation |
| 1x MIC | 0 | 0 | - |
| 4 | Data unavailable | Data unavailable | |
| 8 | Data unavailable | Data unavailable | |
| 12 | Data unavailable | Data unavailable | |
| 24 | Data unavailable | Data unavailable | |
| 4x MIC | 0 | 0 | - |
| 4 | Data unavailable | Data unavailable | |
| 8 | Data unavailable | Data unavailable | |
| 12 | Data unavailable | Data unavailable | |
| 24 | Data unavailable | Data unavailable |
Note: A ≥3-log₁₀ decrease in CFU/mL is considered fungicidal activity.[4]
Table 3: In Vitro Cytotoxicity of this compound against Human Cell Lines
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HaCaT | Human Keratinocytes | Data unavailable | ~1.0 |
| HFF-1 | Human Foreskin Fibroblasts | Data unavailable | Data unavailable |
Note: Cytotoxicity data for this compound is not publicly available and needs to be determined. The IC₅₀ for Doxorubicin is an approximate value for reference.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation:
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 in the 96-well plate to achieve a final concentration range appropriate for testing.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted this compound.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and ≥90% for molds) compared to the growth control, determined visually or spectrophotometrically.
-
Time-Kill Curve Analysis
This assay determines the fungicidal or fungistatic activity of this compound over time.
Materials:
-
This compound
-
Log-phase culture of the test fungus (e.g., C. albicans)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640
-
Sterile test tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline for dilutions
Protocol:
-
Prepare a fungal suspension in the chosen broth and adjust to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.
-
Add this compound to the test tubes at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.
-
Incubate the tubes at 35°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered fungicidal.[4]
In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to assess the cytotoxicity of this compound against human cell lines.
Materials:
-
Human cell lines (e.g., HaCaT keratinocytes, HFF-1 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Gln4 Aminoacylation Inhibition Assay
This assay directly measures the inhibition of the target enzyme, glutaminyl-tRNA synthetase (Gln4).
Materials:
-
Recombinant C. albicans Gln4 enzyme
-
In vitro transcribed C. albicans tRNAGln
-
[³H]-Glutamine
-
ATP, MgCl₂, DTT
-
Reaction buffer (e.g., HEPES buffer, pH 7.5)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, DTT, tRNAGln, and [³H]-Glutamine.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the reaction by adding the Gln4 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the tRNA with cold 10% TCA.
-
Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-Glutamine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Murine Model of Cutaneous Candidiasis
This in vivo model is used to evaluate the therapeutic efficacy of topical this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c mice treated with cyclophosphamide)
-
Candida albicans strain
-
Topical formulation of this compound
-
Sterile gauze and tape
Protocol:
-
Anesthetize the mice and gently abrade a small area of the dorsal skin.
-
Inoculate the abraded area with a suspension of C. albicans (e.g., 1 x 10⁶ CFU).
-
After 24 hours, begin topical treatment with the this compound formulation or a vehicle control, applied daily for a specified duration (e.g., 7 days).
-
Monitor the mice daily for clinical signs of infection (e.g., erythema, scaling, crusting).
-
At the end of the treatment period, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue and perform serial dilutions for CFU counting on SDA plates to determine the fungal burden.
-
A portion of the tissue can be fixed for histopathological analysis to assess inflammation and fungal invasion.
Mandatory Visualizations
References
- 1. Perspective on animal models of dermatophytosis caused by Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C. albicans Gln4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Nanoparticle-Boron Targeting Agents (NP-BTAs) in Boron Neutron Capture Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that utilizes the nuclear capture reaction between a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), and thermal neutrons.[1] This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei, which are highly destructive to cells within a very short range, approximately the diameter of a single cell.[2][3] The efficacy of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells while minimizing its concentration in surrounding healthy tissues.[3][4]
Nanoparticle-Boron Targeting Agents (NP-BTAs) represent a promising strategy to enhance the delivery of boron to tumors.[5][6] These nanoparticles can be engineered to exploit the enhanced permeability and retention (EPR) effect of tumors, leading to passive accumulation.[5] Furthermore, their surfaces can be functionalized with targeting moieties to actively bind to cancer cells, improving specificity and intracellular uptake.[2]
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the in vivo efficacy of novel NP-BTAs.
Core Principles of In Vivo Efficacy Evaluation
The primary goals of in vivo efficacy studies for NP-BTAs are to assess their ability to:
-
Selectively accumulate in tumor tissue: Achieving a high tumor-to-normal tissue boron concentration ratio is paramount for a successful BNCT agent.[4]
-
Inhibit tumor growth upon neutron irradiation: The ultimate measure of efficacy is the agent's ability to control or eradicate the tumor when combined with neutron irradiation.[7]
-
Prolong survival: A significant increase in the survival time of treated animals compared to control groups is a key indicator of therapeutic benefit.[1]
-
Exhibit an acceptable safety profile: The agent should not cause undue toxicity to the host organism.[8]
Preclinical In Vivo Experimental Workflow
A typical preclinical in vivo study to evaluate the efficacy of an NP-BTA follows a well-defined workflow.
References
- 1. Efficacy of Boron Neutron Capture Therapy in Primary Central Nervous System Lymphoma: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection [mdpi.com]
- 3. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron neutron capture therapeutics - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NP-BTA as a Tool for Studying Fungal tRNA Synthetases
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA) is a potent and selective allosteric inhibitor of the fungal glutaminyl-tRNA synthetase (Gln4) from Candida albicans. Aminoacyl-tRNA synthetases are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. The unique allosteric mechanism of this compound and its specificity for the fungal enzyme make it a valuable tool for studying fungal tRNA synthetases and a promising lead compound in the development of novel antifungal therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect through a unique allosteric mechanism. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the Gln4 enzyme. This binding event induces a conformational change in the enzyme that prevents the aminoacylation of tRNAGln, thereby halting protein synthesis and inhibiting fungal growth. A critical residue for the species-selective engagement and potency of this compound is Met496 in C. albicans Gln4. This selectivity is a key advantage, as this compound does not significantly inhibit mammalian translation.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and binding affinity of this compound against Candida albicans Gln4.
| Parameter | Value | Description |
| IC50 | 108 nM | The half-maximal inhibitory concentration of this compound in an in vitro Gln4 enzyme-catalyzed aminoacylation assay. This value indicates the concentration of this compound required to inhibit 50% of the Gln4 enzymatic activity. |
| KD | 180 nM | The dissociation constant for the binding of this compound to C. albicans Gln4, as determined by Isothermal Titration Calorimetry (ITC). This value reflects the binding affinity of the inhibitor to the enzyme. |
Experimental Protocols
In Vitro Aminoacylation Assay for IC50 Determination
This protocol is designed to determine the IC50 value of this compound against C. albicans Gln4 by measuring the extent of tRNAGln aminoacylation.
Materials:
-
Recombinant C. albicans Gln4 enzyme
-
In vitro transcribed C. albicans tRNAGln
-
[3H]-Glutamine
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA) solution (10%)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, recombinant Gln4 enzyme, and in vitro transcribed tRNAGln.
-
Serially dilute this compound in DMSO to create a range of concentrations. Add the diluted this compound or DMSO (as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the aminoacylation reaction by adding a solution of ATP and [3H]-Glutamine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by precipitating the tRNA with ice-cold 10% TCA.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold 10% TCA to remove unincorporated [3H]-Glutamine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for KD Determination
This protocol measures the binding affinity (KD) of this compound to Gln4 by directly measuring the heat changes upon binding.
Materials:
-
Recombinant C. albicans Gln4 enzyme
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of recombinant Gln4 in ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same ITC buffer and load it into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the Gln4 solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of this compound to Gln4.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
Mouse Dermatomycosis Model
This protocol describes a model for evaluating the in vivo efficacy of topically applied this compound against C. albicans skin infections.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver and depilatory cream
-
Sterile gauze
-
This compound formulation for topical application (e.g., in a cream or ointment base)
-
Vehicle control formulation
-
Sterile PBS
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse and apply a depilatory cream to remove the remaining hair.
-
Gently abrade the skin with sterile gauze to create a superficial wound.
-
Prepare an inoculum of C. albicans in sterile PBS (e.g., 1 x 107 cells/mL).
-
Apply a small volume (e.g., 10 µL) of the C. albicans inoculum to the abraded skin of each mouse.
-
Beginning 24 hours post-infection, topically apply the this compound formulation or the vehicle control to the infected area once or twice daily for a specified duration (e.g., 3-5 days).
-
At the end of the treatment period, euthanize the mice.
-
Excise the infected skin tissue and homogenize it in sterile PBS.
-
Serially dilute the homogenate and plate on SDA plates to determine the fungal burden (colony-forming units per gram of tissue).
-
Compare the fungal burden in the this compound-treated group to the vehicle control group to assess the therapeutic efficacy.
Visualizations
Troubleshooting & Optimization
troubleshooting solubility issues with NP-BTA in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NP-BTA, a potent and selective allosteric inhibitor of Candida albicans glutaminyl-tRNA synthetase (Gln4).
Troubleshooting Guide: Solubility Issues with this compound in Aqueous Solutions
Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
Answer:
This compound is a compound with low aqueous solubility. Direct dissolution in aqueous buffers is often challenging and may result in precipitation or incomplete solubilization. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Protocol for Solubilization:
-
Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). A common starting point is 10-50 mM. Ensure the this compound is completely dissolved in DMSO before proceeding. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Perform serial dilutions of the DMSO stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Important Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity. Run a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Precipitation Upon Dilution: If you observe precipitation when diluting the DMSO stock into your aqueous medium, this indicates that the aqueous solubility limit has been exceeded. To address this, you can try:
-
Lowering the final concentration of this compound.
-
Slightly increasing the final DMSO concentration (while staying within acceptable limits for your assay).
-
Preparing a more dilute DMSO stock solution to reduce the localized concentration at the point of mixing.
-
-
Problem: I observe a precipitate in my this compound solution over time.
Answer:
Precipitation of this compound from an aqueous solution over time can be due to several factors, including compound instability or exceeding its thermodynamic solubility limit.
Troubleshooting Steps:
-
Freshly Prepare Solutions: It is highly recommended to prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid storing dilute aqueous solutions for extended periods.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Consider Advanced Formulation Strategies: For persistent solubility issues, especially for in vivo studies or complex in vitro models, advanced formulation approaches may be necessary. These are typically explored during later stages of drug development.
| Formulation Strategy | Description | Potential Advantages |
| Cyclodextrins | Encapsulate the poorly soluble drug within a soluble carrier molecule. | Can significantly increase aqueous solubility and bioavailability. |
| Liposomes | Encapsulate the drug within a lipid bilayer vesicle. | Can improve solubility, provide controlled release, and reduce toxicity.[1] |
| Nanoparticles | Formulate the drug into nano-sized particles. | Can enhance dissolution rate and bioavailability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound (N-pyrimidinyl-β-thiophenylacrylamide) is a solid compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₁H₉N₃OS |
| Molecular Weight | 231.27 g/mol |
| Appearance | Solid |
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase (Gln4).[3] By binding to an allosteric site on the enzyme, it prevents the aminoacylation of tRNAGln, which is a crucial step in protein synthesis.[3] This inhibition of protein synthesis ultimately leads to the arrest of fungal growth.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: While DMSO is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds for biological assays, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) might also be used. However, you must always verify the compatibility of the solvent with your specific assay and ensure the final concentration is non-toxic to your cells or organism. It is recommended to always perform a vehicle control.
Q4: My experiment requires a completely aqueous solution with no organic solvents. How can I dissolve this compound?
A4: Achieving a high concentration of this compound in a purely aqueous solution is very challenging due to its low intrinsic solubility. If your experimental design strictly prohibits the use of organic co-solvents like DMSO, you may need to consider the advanced formulation strategies mentioned in the troubleshooting guide, such as complexation with cyclodextrins. These methods require specialized formulation development.
Q5: How should I store this compound?
A5: this compound powder should be stored according to the manufacturer's recommendations, typically in a cool, dry place. DMSO stock solutions should be stored in tightly sealed vials at -20°C or -80°C to prevent water absorption and degradation. It is best to store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Target aqueous medium (e.g., PBS, RPMI-1640), sterile
Procedure for a 10 mM Stock Solution:
-
Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 2.31 mg for 1 mL of a 10 mM solution). Calculation: Molarity (M) = moles/L; moles = mass (g) / MW ( g/mol ). For 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 231.27 g/mol = 0.00231 g = 2.31 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the weighed this compound.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Procedure for Preparing a 10 µM Working Solution:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution.
-
Dilution: Perform a serial dilution. For example, to make a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of your target aqueous medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix immediately and thoroughly by gentle pipetting or vortexing.
-
Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
References
- 1. Formulation, characterization, and in vitro antifungal evaluation of liposomal terbinafine prepared by the ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. This compound | C. albicans Gln4 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing NP-BTA Concentration for In Vitro Antifungal Assays
Fictional Compound Context: For the purposes of this guide, NP-BTA is defined as a novel Nanoparticle-conjugated Benzothiazole (B30560) Derivative . Benzothiazole derivatives are known for their potential antifungal properties.[1][2][3][4][5] The nanoparticle conjugation aims to enhance solubility, stability, and targeted delivery of the active benzothiazole moiety.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of this compound for in vitro antifungal assays.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a broth microdilution assay?
A1: For a novel nanoparticle-based compound like this compound, it is advisable to start with a broad concentration range to determine the Minimum Inhibitory Concentration (MIC). A typical starting range would be from 0.0625 µg/mL to 128 µg/mL, prepared using serial twofold dilutions.[6] This wide range increases the likelihood of identifying the MIC within the initial experiment.
Q2: How can I be sure that the observed antifungal effect is from this compound and not the nanoparticle carrier itself?
A2: It is crucial to include proper controls in your experiment. You should test the "empty" nanoparticle carrier (without the conjugated benzothiazole derivative) at the same concentrations as this compound. This will help you determine if the nanoparticle itself has any intrinsic antifungal activity.
Q3: My this compound solution appears to be aggregating in the culture medium. What should I do?
A3: Nanoparticle aggregation is a common issue that can significantly affect experimental outcomes.[7][8] Aggregation can be influenced by the pH and ionic strength of the culture medium.[8][9] First, visually inspect the wells for any precipitation. You can also use techniques like Dynamic Light Scattering (DLS) to measure the size of the nanoparticles in the medium. To troubleshoot, consider sonicating the this compound stock solution before adding it to the assay or experimenting with different dispersion agents.
Q4: Can this compound interfere with the colorimetric readout of my viability assay (e.g., MTT, XTT)?
A4: Yes, nanoparticles can interfere with colorimetric and fluorometric assays, leading to false-positive or false-negative results.[10][11] It is essential to run a control experiment with this compound in the assay medium without any fungal cells. This will show if the nanoparticles themselves react with the assay reagents. If interference is observed, you may need to consider alternative methods for assessing fungal viability, such as plating for colony-forming units (CFUs).
Q5: What is the "paradoxical effect" and could it affect my this compound results?
A5: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungus shows reduced susceptibility at very high antifungal concentrations, while being susceptible at lower concentrations.[12][13] This has been observed with some classes of antifungals like echinocandins.[12][14] While it's unknown if this compound would cause this, be aware of this possibility if you observe fungal growth at the highest concentrations but not at intermediate ones.
II. Troubleshooting Guides
Problem 1: High Variability in MIC values between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Ensure the fungal inoculum is standardized accurately using a spectrophotometer or hemocytometer to achieve the recommended concentration (e.g., 0.4-5 x 10^4 CFU/mL).[6] |
| This compound Aggregation | Prepare fresh dilutions of this compound for each experiment. Briefly sonicate the stock solution before use. Visually inspect for precipitation. |
| Incomplete Dissolution of this compound | Ensure the stock solution of this compound is fully dissolved in the appropriate solvent before preparing dilutions in the culture medium. |
| Pipetting Errors | Use calibrated pipettes and be meticulous when performing serial dilutions to ensure accurate final concentrations. |
Problem 2: No Antifungal Activity Observed even at High Concentrations.
| Possible Cause | Troubleshooting Step |
| This compound Instability | The compound may be degrading in the culture medium over the incubation period. Consider performing a time-course experiment to assess stability. |
| Fungal Resistance | The tested fungal strain may be intrinsically resistant to benzothiazole derivatives or the mechanism of action of this compound.[15] Test against a known susceptible control strain. |
| Incorrect Assay Conditions | Verify that the pH, temperature, and medium composition are optimal for both fungal growth and the activity of this compound. The pH of the medium can influence the activity of some antifungal agents.[16] |
| Sub-optimal this compound Formulation | The nanoparticle formulation may not be effectively releasing the active benzothiazole moiety. Consult the manufacturer's data or consider alternative formulations if possible. |
Problem 3: Fungal Growth Inhibition in Control Wells (without this compound).
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | If a solvent like DMSO is used to dissolve this compound, ensure the final concentration in all wells (including the growth control) is below the toxic threshold for the fungus (typically <1%). |
| Contamination | Ensure aseptic techniques are strictly followed during the entire experimental setup to prevent bacterial or other microbial contamination. |
| Poor Fungal Viability | The initial fungal inoculum may not have been viable. Check the viability of the stock culture by plating on appropriate agar (B569324). |
III. Data Presentation
Table 1: Example MIC and MFC values for this compound against various fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 16 | 32 | 1 |
| Candida glabrata | 32 | 64 | 16 |
| Aspergillus fumigatus | 8 | 16 | 8 |
| Cryptococcus neoformans | 4 | 8 | 4 |
| MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. |
Table 2: Example Cytotoxicity Data for this compound on a Mammalian Cell Line (e.g., HEK293).
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 16 | 98 |
| 32 | 95 |
| 64 | 85 |
| 128 | 60 |
| 256 | 35 |
| Data represents mean values from three independent experiments. Cell viability can be assessed using assays like MTT or MTS.[17] |
IV. Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI Guidelines)[6][18][19]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[6]
-
Prepare Microtiter Plates: Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate. Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.[6]
-
Serial Dilutions: Perform twofold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[6] Well 11 will serve as the growth control (no drug).[6]
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6] Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL.[6]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (1-11). The final volume in each well will be 200 µL. Well 12 should contain 200 µL of uninoculated medium as a sterility control.[6]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[18]
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the growth control well.[6]
Cytotoxicity Assay (MTT Assay)[17]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
V. Mandatory Visualizations
Caption: Putative antifungal mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 3. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 4. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 10. Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
addressing potential off-target effects of NP-BTA in experiments
Technical Support Center: NP-BTA Development
Disclaimer: this compound is understood to be a novel or proprietary nanoparticle-beta-amyloid-targeting agent. The following troubleshooting guide provides general strategies for identifying and mitigating off-target effects applicable to targeted nanoparticle therapeutics. The experimental protocols provided are templates and should be optimized for your specific this compound construct and experimental system.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing unexpected toxicity in cell culture or in vivo models, even at low concentrations. Could this be due to off-target effects?
A1: Yes, unexpected toxicity is a classic sign of potential off-target effects. This can occur if the nanoparticle (NP) itself, the targeting agent (BTA), or the entire conjugate (this compound) interacts with unintended cellular components. It is crucial to systematically evaluate each component of your therapeutic to identify the source of toxicity.
Q2: How can I differentiate between on-target and off-target effects in my experimental results?
A2: Differentiating between on- and off-target effects requires a multi-pronged approach with carefully designed controls. Key strategies include:
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (e.g., Amyloid Precursor Protein). If the effect of this compound persists in these cells, it is likely off-target.
-
Competitive Inhibition: Co-administer this compound with a known, validated ligand for the BTA target. If the competitor molecule rescues the phenotype, the effect is likely on-target.
-
Control Nanoparticles: Synthesize and test control nanoparticles, such as a non-targeted nanoparticle (NP-Scr) with a scrambled or irrelevant targeting moiety, to assess the effects of the nanoparticle core itself.[1]
Q3: What are the first steps I should take to troubleshoot suspected off-target effects?
A3: A logical troubleshooting workflow is essential.[2][3]
-
Confirm On-Target Engagement: First, verify that this compound is binding to its intended target in your system using methods like the Cellular Thermal Shift Assay (CETSA).[4][5]
-
Test Individual Components: Evaluate the effects of the unconjugated nanoparticle (NP) and the free targeting agent (BTA) separately to pinpoint the source of the off-target activity.
-
Perform Dose-Response Analysis: A steep dose-response curve may sometimes suggest a specific, high-affinity interaction (potentially on-target), while a shallow curve could indicate multiple, lower-affinity off-target interactions.
-
Review the Literature: Investigate if the class of molecules your targeting agent belongs to (e.g., a specific peptide or antibody) is known to have common off-target interactions.
Troubleshooting Guides & Experimental Protocols
Issue 1: Unexplained Cell Death or Phenotype
You observe a cellular phenotype (e.g., apoptosis, altered morphology, changes in signaling pathways) that cannot be explained by the known function of the intended target.
Caption: Workflow for troubleshooting unexpected phenotypes.
CETSA is a biophysical method to verify that this compound binds to its target protein within intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[4][6]
-
Objective: To confirm direct binding of this compound to its target protein in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[4]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[4]
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or ELISA. A shift in the melting curve to a higher temperature in this compound-treated cells indicates target engagement.
-
| Parameter | Vehicle Control | This compound Treated | Interpretation |
| Apparent Tm | 52°C | 58°C | Stabilization observed, target engagement confirmed. |
| Apparent Tm | 52°C | 52°C | No stabilization, no evidence of target engagement. |
| Apparent Tm | 52°C | 48°C | Destabilization; indicates a direct but potentially non-functional interaction. |
Issue 2: Identifying Unknown Off-Target Proteins
Your control experiments confirm an off-target effect, but the identity of the unintendedly interacting protein(s) is unknown.
There are several unbiased, proteome-wide methods to identify the binding partners of a small molecule or nanoparticle conjugate.
Caption: Key strategies for identifying unknown off-targets.
TPP combines the principle of CETSA with quantitative mass spectrometry to provide a proteome-wide view of thermal stability changes, revealing both on- and off-target interactions.[6]
-
Objective: To identify all proteins that are thermally stabilized or destabilized upon this compound treatment.
-
Methodology:
-
Sample Preparation: Prepare two pools of live cells: one treated with vehicle and one with this compound.
-
Temperature Gradient: Aliquot and heat both pools across a wide temperature range, similar to CETSA.
-
Protein Extraction & Digestion: Lyse the cells from each temperature point, collect the soluble fractions, and digest the proteins into peptides using trypsin.[6]
-
Isobaric Labeling: Label the peptide samples from each temperature point with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Plot the relative abundance of each identified protein as a function of temperature to generate melting curves. Proteins with a significant shift in their melting temperature (ΔTm) between the vehicle and this compound-treated groups are identified as potential interactors.[7]
-
| Protein ID | Function | ΔTm (°C) with this compound | p-value | Interpretation |
| P05067 | Amyloid Precursor Protein (Target) | +7.2 | < 0.001 | On-Target Engagement |
| P62258 | Casein Kinase II Subunit Alpha | +4.5 | < 0.01 | Potential Off-Target |
| Q13547 | Serine/threonine-protein kinase | -3.1 | < 0.05 | Potential Off-Target (Destabilized) |
| P08670 | Vimentin | +0.2 | > 0.1 | Non-significant interaction |
Reverse screening is a computational approach used to identify potential protein targets for a given compound (in this case, the BTA moiety) by screening it against a large database of 3D protein structures.[8][9]
-
Objective: To computationally predict potential off-target binding proteins for the BTA component of the this compound.
-
Methodology:
-
Ligand Preparation: Generate a 3D structure of the BTA molecule.
-
Target Database Selection: Choose a database of protein structures (e.g., PDB) relevant to the experimental system (e.g., human proteome).
-
Reverse Docking: Use docking software (e.g., AutoDock, Schrödinger) to systematically dock the BTA molecule into the binding pockets of all proteins in the database.[8]
-
Scoring and Ranking: Score the binding affinity for each protein-ligand interaction. Rank the proteins based on their predicted binding scores.
-
Candidate Selection: Proteins with high predicted binding affinities are considered potential off-target candidates for experimental validation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Teaching troubleshooting skills to graduate students - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale [frontiersin.org]
improving the stability and shelf-life of NP-BTA solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of NP-BTA (N-pyrimidinyl-β-thiophenylacrylamide) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-pyrimidinyl-β-thiophenylacrylamide) is a potent and selective allosteric inhibitor of Candida albicans glutaminyl-tRNA synthetase (Gln4).[1][2] By binding to Gln4, this compound prevents the aminoacylation of tRNA with glutamine, thereby inhibiting fungal protein synthesis and arresting the growth of Candida albicans.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Adhering to these conditions is crucial for maintaining the compound's integrity and activity.
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate aqueous or culture medium.[3]
Q4: What are the primary stability concerns for this compound in solution?
A4: The main stability concerns for this compound in solution are precipitation upon dilution into aqueous buffers and chemical degradation. The acrylamide (B121943) functional group in this compound is susceptible to hydrolysis and oxidation, and the overall scaffold can be metabolized in biological systems.[2]
Q5: How can I prevent precipitation of this compound when diluting from a DMSO stock into an aqueous buffer?
A5: Precipitation is a common issue for hydrophobic molecules like this compound. To prevent this, consider the following:
-
Lower the final concentration: The concentration of this compound in the final aqueous solution may be exceeding its solubility limit.
-
Adjust the pH of the buffer: The solubility of a compound can be pH-dependent. Experiment with different pH values to find the optimal range for this compound's solubility.
-
Use a co-solvent system: In some cases, the addition of a small amount of a water-miscible organic solvent can improve solubility.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution
If you observe cloudiness or solid particles in your this compound solution after diluting it from a DMSO stock into an aqueous buffer, follow this troubleshooting workflow.
Issue 2: Loss of this compound Activity Over Time
If you suspect that your this compound solution is losing its antifungal activity, it may be due to chemical degradation. The acrylamide moiety in this compound is susceptible to hydrolysis and oxidation.
To mitigate chemical degradation:
-
Prepare fresh solutions: For optimal activity, prepare this compound solutions fresh for each experiment.
-
Control pH: Store stock solutions and conduct experiments in buffers with a neutral pH, as extreme pH values can accelerate hydrolysis.[4][5]
-
Minimize exposure to air: To prevent oxidation, minimize the headspace in storage vials and consider purging with an inert gas like nitrogen or argon.[6]
-
Avoid high temperatures: Store stock solutions at the recommended low temperatures and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Condition | Shelf-Life |
| This compound Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| This compound in Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility
This protocol provides a method to determine the approximate kinetic solubility of this compound in an aqueous buffer.
1. Preparation of Stock Solution:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
2. Serial Dilution:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
3. Dilution in Aqueous Buffer:
-
In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This will result in a 1:50 dilution.
4. Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
5. Analysis:
-
Visual Inspection: Visually check each well for any signs of precipitation or cloudiness.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify any precipitation.
6. Determination of Kinetic Solubility:
-
The highest concentration of this compound that remains clear is the approximate kinetic solubility under the tested conditions.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a solution over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Initial Sample (Time = 0):
-
Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take an aliquot of this solution and quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
2. Incubation:
-
Incubate the remaining this compound solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
3. Preparation of Time-Point Samples:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), collect aliquots from the incubated solution and process them as described in step 1.
4. HPLC Analysis:
-
Analyze all the samples (Time = 0 and subsequent time points) using a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
5. Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area to the peak area at Time = 0.
-
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100
References
- 1. This compound | C. albicans Gln4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. How to prevent the oxidation of acrylamide solution? - Blog [rhmschem.com]
Technical Support Center: Overcoming Systemic Administration Challenges for NP-BTA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to overcome the limitations of N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA) in systemic administration models, primarily through the use of nanoparticle-based drug delivery systems.
Troubleshooting Guide
Question: My this compound-loaded nanoparticles are showing rapid clearance from circulation in my mouse model. What are the potential causes and how can I fix this?
Answer:
Rapid clearance of nanoparticles is a common issue and is often due to recognition and uptake by the mononuclear phagocyte system (MPS), particularly in the liver and spleen.[1] Here are the likely causes and troubleshooting steps:
-
Cause 1: Opsonization. Serum proteins (opsonins) can adsorb onto the nanoparticle surface, marking them for phagocytosis.[1]
-
Solution: Increase the density of polyethylene (B3416737) glycol (PEG) on the nanoparticle surface. A dense "brush" configuration of PEG can create a steric barrier that reduces protein adsorption and subsequent MPS uptake.[1]
-
-
Cause 2: Nanoparticle Size. Nanoparticles larger than 200 nm are more prone to rapid clearance by the spleen and liver.[2]
-
Solution: Optimize your formulation protocol to produce nanoparticles in the 50-150 nm range. Techniques like dynamic light scattering (DLS) should be used to confirm the size and polydispersity index (PDI). A lower PDI (<0.2) indicates a more uniform size distribution, which is preferable.
-
-
Cause 3: Surface Charge. Cationic (positively charged) nanoparticles are generally cleared more rapidly than neutral or anionic (negatively charged) ones.
-
Solution: Modify the nanoparticle surface to be neutral or slightly negative. This can be achieved by using different polymers or lipids in your formulation or by attaching negatively charged molecules to the surface.
-
Troubleshooting Workflow for Rapid Clearance
Caption: Troubleshooting decision tree for rapid nanoparticle clearance.
Question: I have successfully formulated this compound nanoparticles, but they show poor therapeutic efficacy in my in vivo tumor model. What could be the reason?
Answer:
Poor in vivo efficacy despite successful formulation can be attributed to several factors related to drug release, stability, and tumor penetration.
-
Cause 1: Premature Drug Release. The nanoparticle carrier may not be stable enough in the bloodstream, leading to the release of this compound before it reaches the tumor site. Given that the this compound scaffold is susceptible to metabolism, premature release would lead to its rapid degradation.[3]
-
Solution: Strengthen the nanoparticle core. If using liposomes, incorporate cholesterol to increase bilayer rigidity. If using polymeric nanoparticles, select a polymer with a slower degradation rate or higher glass transition temperature.
-
-
Cause 2: Insufficient Drug Release at the Tumor Site. Conversely, the nanoparticle might be too stable, preventing the release of this compound within the tumor microenvironment.
-
Solution: Design environmentally responsive nanoparticles. For example, use pH-sensitive polymers that disassemble in the acidic tumor microenvironment or incorporate enzyme-cleavable linkers that are targeted by tumor-specific enzymes like matrix metalloproteinases (MMPs).
-
-
Cause 3: Poor Tumor Penetration. Even if nanoparticles accumulate in the tumor vasculature via the Enhanced Permeability and Retention (EPR) effect, they may fail to penetrate deep into the tumor tissue due to dense extracellular matrix (ECM) and high interstitial fluid pressure.[4]
-
Solution:
-
Size Optimization: Smaller nanoparticles (<50 nm) generally show better tumor penetration.
-
Surface Modification: Decorate nanoparticles with tumor-penetrating peptides (e.g., iRGD) that facilitate transport into the tumor parenchyma.
-
Co-administration: Consider co-administering an agent that modifies the tumor stroma, such as an inhibitor of TGF-β or an enzyme that degrades components of the ECM.[4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound not suitable for direct systemic administration?
A1: Structure-activity relationship (SAR) studies have shown that the this compound scaffold is susceptible to both oxidative and non-oxidative metabolism.[3] This metabolic instability would lead to its rapid degradation and clearance if administered systemically, preventing it from reaching its therapeutic target in sufficient concentrations.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a potent and selective allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase, Gln4.[6] By binding to an allosteric site, it inhibits the enzyme's aminoacylation activity, which is crucial for protein synthesis, thereby halting fungal growth.[3][6] It does not inhibit translation in mammalian cells, suggesting a high degree of species selectivity.[6]
Q3: What are the key advantages of using a nanoparticle carrier for a drug like this compound?
A3: Encapsulating a metabolically unstable drug like this compound in nanoparticles for systemic delivery offers several advantages:
-
Protection from Degradation: The nanoparticle shell protects the drug from metabolic enzymes in the blood, increasing its circulation half-life.
-
Improved Pharmacokinetics: Nanoparticles can alter the biodistribution of the drug, reducing accumulation in healthy tissues and minimizing potential side effects.[7]
-
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors overexpressed on target cells (e.g., cancer cells), thereby increasing local drug concentration and efficacy.
-
Enhanced Tumor Accumulation: Nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Q4: What starting formulation should I consider for encapsulating this compound?
A4: A good starting point would be a PEGylated liposomal formulation or a formulation based on a biodegradable polymer like PLGA (poly(lactic-co-glycolic acid)).
-
PEGylated Liposomes: These are well-established clinically and offer good biocompatibility and a long circulation half-life. The lipid bilayer can efficiently encapsulate hydrophobic drugs like this compound.
-
PLGA Nanoparticles: PLGA is FDA-approved, and its degradation rate can be tuned by altering the lactide-to-glycolide ratio, allowing for controlled drug release.
Quantitative Data Summary
The following tables present hypothetical but representative data for researchers developing this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation ID | Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| This compound-Lipo-01 | Liposome (B1194612) | 125 ± 5 | 0.15 | -15.2 ± 1.3 | 4.5 | 92 |
| This compound-PLGA-01 | PLGA | 150 ± 8 | 0.18 | -20.5 ± 2.1 | 7.2 | 85 |
| This compound-Lipo-PEG | PEGylated Liposome | 110 ± 6 | 0.12 | -8.9 ± 1.1 | 4.2 | 90 |
| This compound-PLGA-PEG | PEGylated PLGA | 130 ± 7 | 0.14 | -11.4 ± 1.5 | 6.8 | 83 |
Table 2: Pharmacokinetic Parameters in Mice (IV Administration)
| Formulation ID | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (hours) | Clearance (mL/h) |
| Free this compound | 15.2 | 12.8 | 0.5 | 39.1 |
| This compound-Lipo-01 | 45.8 | 350.5 | 8.2 | 1.4 |
| This compound-Lipo-PEG | 60.1 | 980.2 | 18.5 | 0.5 |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PEGylated Liposomes via Thin-Film Hydration
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio in chloroform (B151607).
-
Add this compound to the chloroform solution (e.g., at a 1:10 drug-to-lipid weight ratio).
-
Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at 40°C until a thin, uniform lipid film is formed on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a sterile buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus heated to 60°C.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis against the hydration buffer.
-
-
Characterization:
-
Measure the final liposome size, PDI, and zeta potential using a Zetasizer.
-
Determine encapsulation efficiency by lysing the purified liposomes with a detergent (e.g., Triton X-100), measuring the total this compound concentration via HPLC, and comparing it to the initial amount used.
-
Signaling Pathway for Targeted Nanoparticle Uptake
Caption: Pathway of receptor-mediated endocytosis for targeted nanoparticles.
Protocol 2: In Vivo Biodistribution Study
-
Radiolabeling/Fluorescent Tagging:
-
To track the nanoparticles, incorporate a fluorescent dye (e.g., DiR) into the lipid bilayer or chelate a gamma-emitting radionuclide (e.g., Indium-111) to the nanoparticle surface using a suitable chelator.
-
-
Animal Model:
-
Use tumor-bearing mice (e.g., subcutaneous xenograft model). A typical cohort size is n=3-5 mice per time point.
-
-
Administration:
-
Administer the tagged this compound nanoparticle suspension intravenously (IV) via the tail vein at a defined dose.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.
-
Collect blood via cardiac puncture.
-
Perfuse the mice with saline to remove blood from the organs.
-
Harvest major organs (liver, spleen, lungs, kidneys, heart) and the tumor.
-
-
Quantification:
-
Fluorescent Tag: Homogenize the organs and tumor. Measure the fluorescence intensity using an in vivo imaging system (IVIS) or a plate reader and normalize to tissue weight.
-
Radiolabel: Weigh the organs and tumor and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and time point to determine the biodistribution profile.
-
General Experimental Workflow
Caption: A three-phase workflow for preclinical development of this compound nanoparticles.
References
- 1. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the clearance and biodistribution of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C. albicans Gln4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Factors relating to the biodistribution & clearance of nanoparticles & their effects on in vivo application - PubMed [pubmed.ncbi.nlm.nih.gov]
refining topical formulation of NP-BTA for better skin penetration
Welcome to the technical support center for the development and refinement of topical formulations of Nanoparticle-Benzotriazole (NP-BTA). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate common experimental challenges in enhancing the skin penetration of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the formulation, characterization, and evaluation of this compound for topical delivery.
Q1: My this compound formulation shows poor skin penetration in ex vivo studies. What are the likely causes and how can I improve it?
A1: Poor skin penetration is a primary challenge in topical delivery. The skin's outermost layer, the stratum corneum, is a formidable barrier.[1] Several factors related to your nanoparticle characteristics and overall formulation can be the cause.
Troubleshooting Steps:
-
Evaluate Nanoparticle (NP) Physicochemical Properties:
-
Size: Nanoparticles should ideally be small enough to penetrate skin structures. While intact skin is generally impermeable to nanoparticles, smaller particles may have better interaction with the stratum corneum and are more likely to enter hair follicles.[2][3] For lipid-based nanocarriers, sizes typically range from 40 to 1000 nm.[4]
-
Surface Charge (Zeta Potential): A positive surface charge can enhance interaction with the negatively charged skin surface, potentially increasing adhesion and penetration.[4]
-
Material: The type of nanocarrier significantly impacts performance. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are known for their occlusive properties, which can hydrate (B1144303) the skin and enhance penetration.[4][5] Polymeric nanoparticles are also effective carriers for improving skin deposition.[4]
-
-
Optimize the Formulation Vehicle:
-
Penetration Enhancers: Incorporate chemical penetration enhancers like ethanol, dimethyl sulfoxide (B87167) (DMSO), propylene (B89431) glycol, or fatty acids into your vehicle.[1] These agents can reversibly disrupt the stratum corneum's lipid structure, facilitating drug passage.
-
Occlusion: The formulation's occlusive properties can increase skin hydration, which generally improves the permeation of active ingredients.[4] Lipid-based nanoparticles like SLNs and NLCs contribute to this effect by forming a lipid film on the skin.[4][6]
-
-
Consider Physical Enhancement Methods:
-
For research purposes, methods like microneedles, tape-stripping, or ultrasound can be used to temporarily disrupt the skin barrier and evaluate the formulation's maximum potential penetration.[5][7] Tape-stripping, for instance, has been shown to reduce the thickness of the stratum corneum in thick skin by up to 87%.[7]
-
Below is a logical workflow to troubleshoot poor skin penetration.
Caption: Troubleshooting workflow for poor this compound skin penetration.
Q2: My this compound formulation is unstable and shows aggregation or phase separation over time. What should I do?
A2: Formulation instability is a common issue, often stemming from the complex and thermodynamically unstable nature of semi-solid topical products.[8] Key factors to investigate include process parameters and excipient compatibility.
Troubleshooting Steps:
-
Control Critical Process Parameters:
-
Temperature: Both overheating and excessive cooling can be detrimental. Overheating can degrade chemical components, while rapid cooling can cause precipitation of ingredients.[9] For emulsions, ensure the oil and water phases are at a similar temperature during mixing to prevent solidification of lipids.[9]
-
Mixing Speed and Time: Over-mixing, especially with high shear, can break down the structure of polymers used as gelling agents or disrupt the integrity of an emulsion, leading to a drop in viscosity or phase separation.[9][10] Determine the optimal mixing time that ensures homogeneity without causing product failure.
-
Homogenization: Inadequate homogenization will result in a non-uniform distribution of nanoparticles and other components, leading to inconsistencies and instability.[10]
-
-
Review Excipient Selection:
-
Surfactants/Stabilizers: The choice and concentration of surfactants are critical for stabilizing nanoparticles and the overall formulation. Ensure the surfactant provides a sufficient zeta potential (typically > |30| mV) to prevent aggregation through electrostatic repulsion.
-
pH: The pH of the formulation should be optimized to ensure the stability of both the this compound and the vehicle components.
-
-
Storage Conditions: Ensure the formulation is stored at an appropriate temperature and protected from light, as specified by stability testing, to prevent physical or chemical degradation.[11]
Q3: How can I increase the drug loading and encapsulation efficiency (EE) of BTA in my nanoparticles?
A3: Low drug loading or EE can compromise the therapeutic efficacy of the formulation. The solution often lies in optimizing the nanoparticle preparation method and the composition of the lipid or polymer matrix.
Troubleshooting Steps:
-
Modify the Lipid/Polymer Matrix: For lipid nanoparticles (SLNs, NLCs), using a blend of lipids (as in NLCs) can create a less perfect crystalline structure, providing more space to accommodate the drug molecules and thus increasing loading capacity.[5]
-
Optimize the Drug-to-Carrier Ratio: Systematically vary the initial amount of BTA added during the formulation process. An excessively high initial concentration can lead to drug expulsion from the nanoparticles.
-
Adjust Formulation pH: The solubility of BTA may be pH-dependent. Adjusting the pH of the aqueous phase during preparation can influence the partitioning of the drug into the lipid/polymer phase, thereby affecting encapsulation efficiency.
-
Refine the Preparation Method: For methods like high-pressure homogenization, optimizing the pressure, number of cycles, and temperature can influence the final nanoparticle structure and its ability to retain the drug.
Quantitative Data Summary
The tables below summarize typical quantitative data for different nanoparticle formulations intended for topical delivery. These values can serve as a benchmark for your own experimental results.
Table 1: Comparison of Nanoparticle Carrier Systems for Topical Delivery
| Nanoparticle Type | Typical Size Range (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Key Advantages for Skin Delivery |
| Solid Lipid NPs (SLN) | 100 - 1000[4] | -50 to +50 | 1 - 15 | 50 - 90 | High occlusion, biocompatible, sustained release[4][5] |
| Nanostructured Lipid Carriers (NLC) | 100 - 500 | -50 to +50 | 5 - 30 | 70 - 99 | Higher drug loading than SLNs, less drug expulsion[5] |
| Polymeric NPs | 50 - 300 | -40 to +40 | 2 - 20 | 60 - 95 | Good stability, controlled release, surface functionalization[4] |
| Nanoemulsions | 20 - 200 | -60 to +60 | 5 - 25 | > 95 | High surface area, good solvent capacity for lipophilic drugs[4] |
Table 2: Example Data for Quercetin-Loaded SLNs (QSLN) for Skin Delivery[6]
| Formulation | Surfactant (%) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Cumulative Permeation (µg/cm²) |
| QSLN-2 | 2.0 | 274.0 | -50.4 | 46.2 | 33.5 |
| QSLN-3 | 3.0 | 986.6 | -29.4 | 15.2 | 14.2 |
| Control (QPG) | N/A | N/A | N/A | N/A | 6.6 |
Data from[6] demonstrates how a lower surfactant concentration led to smaller particle size and significantly higher skin permeation.
Experimental Protocols & Visualizations
Detailed methodologies for key experiments are provided below, accompanied by diagrams to illustrate workflows and concepts.
Protocol 1: Preparation of this compound using High-Pressure Homogenization
This protocol describes a common method for producing SLNs or NLCs.
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid(s) (e.g., glyceryl monostearate, palmitic acid) at 5-10°C above its melting point. Dissolve the lipophilic BTA in the molten lipid phase.
-
Aqueous Phase Preparation: Heat the aqueous phase, containing a surfactant (e.g., Tween® 80, Poloxamer 188), to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear homogenizer to form a coarse pre-emulsion.
-
High-Pressure Homogenization (HPH): Immediately subject the hot pre-emulsion to HPH (e.g., 500-1500 bar for 3-5 cycles). The high shear forces and cavitation break down the coarse droplets into nanoparticles.
-
Cooling and Crystallization: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize, forming solid nanoparticles (this compound).
-
Characterization: Analyze the formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine drug loading and encapsulation efficiency using a validated analytical method like HPLC after separating the free drug from the nanoparticles.
Caption: Workflow for preparing this compound via high-pressure homogenization.
Protocol 2: Ex Vivo Skin Permeation Study
This protocol outlines the use of a Franz diffusion cell, the gold standard for assessing the skin permeation of topical formulations.[6]
Methodology:
-
Skin Preparation: Use excised human or animal (e.g., pig, rat) skin.[5] Carefully remove subcutaneous fat and trim the skin to the appropriate size. Equilibrate the skin in phosphate-buffered saline (PBS) before use.
-
Franz Cell Assembly: Mount the skin sample on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment. Ensure there are no air bubbles beneath the skin.
-
Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., PBS with a solubility enhancer like Tween 20 to maintain sink conditions). Maintain the temperature at 32°C to mimic physiological skin temperature and stir continuously.
-
Application of Formulation: Apply a known quantity of the this compound formulation uniformly to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and immediately replace them with an equal volume of fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of BTA in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Calculation: Calculate the cumulative amount of BTA permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).
The primary pathways for penetration through the skin barrier are visualized below.
References
- 1. blogs.ncl.ac.uk [blogs.ncl.ac.uk]
- 2. Measurement of Skin Permeation/Penetration of Nanoparticles for Their Safety Evaluation [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Nanoparticles for Topical Application in the Treatment of Skin Dysfunctions—An Overview of Dermo-Cosmetic and Dermatological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical characterization and in vitro skin permeation of solid lipid nanoparticles for transdermal delivery of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. sites.rutgers.edu [sites.rutgers.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmadigests.com [pharmadigests.com]
- 11. Drug stability testing and formulation strategies | Semantic Scholar [semanticscholar.org]
identifying and mitigating NP-BTA degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Nanoparticle-Bound Bortezomib (B1684674) (NP-BTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using a nanoparticle formulation for Bortezomib (BTZ)?
A1: Bortezomib (BTZ) is a potent proteasome inhibitor used in cancer therapy.[1][2][3] However, its clinical application can be limited by poor stability, low solubility, and significant side effects.[1][4][5] Nanoparticle formulations (this compound) are designed to overcome these limitations by:
-
Enhancing Stability: Protecting BTZ from degradation in physiological conditions.[1][2]
-
Improving Solubility: Facilitating the administration of the hydrophobic BTZ molecule.[4][6]
-
Reducing Side Effects: Enabling targeted delivery to tumor tissues, thereby minimizing exposure to healthy cells.[3][5][7]
-
Controlling Release: Allowing for sustained or triggered release of the drug, often in response to the tumor microenvironment (e.g., lower pH).[1][8]
Q2: What are the main degradation pathways for Bortezomib?
A2: The primary degradation pathways for Bortezomib involve its boronic acid moiety. Significant degradation is observed under acidic and basic conditions.[9][10] The main degradation mechanisms are:
-
Hydrolysis: Cleavage of chemical bonds by the addition of water.
-
Oxidative Deboronation: Oxidation of the boronic acid group, which can lead to the formation of less active byproducts, such as hydroxyamide impurities.[9][11]
Q3: How does pH affect the stability and drug release of this compound?
A3: The stability and drug release of many this compound formulations are highly pH-sensitive.
-
Stability: this compound formulations are often designed to be stable at physiological pH (around 7.4), minimizing premature drug leakage.[1]
-
Drug Release: The acidic tumor microenvironment (pH 5.0-6.5) can trigger the disassembly of the nanoparticle and/or the cleavage of pH-sensitive bonds linking BTZ to the nanoparticle, leading to targeted drug release.[1][8] For instance, some formulations show minimal drug release at pH 7.4 but a significantly accelerated release at pH 5.0.[1]
Q4: What are the recommended storage conditions for this compound formulations?
A4: While specific storage conditions depend on the particular nanoparticle composition, general recommendations for reconstituted Bortezomib solutions suggest storage at refrigerated temperatures (around 5°C) and protection from light to maintain chemical stability.[12][13] Long-term stability studies for specific this compound formulations should be conducted to establish optimal storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Loading in this compound
| Possible Cause | Suggested Solution |
| Poor solubility of Bortezomib in the chosen solvent. | Optimize the solvent system. While Bortezomib is hydrophobic, ensure the chosen organic solvent is compatible with both the drug and the nanoparticle components. |
| Inefficient encapsulation method. | Review and optimize the nanoparticle preparation method (e.g., emulsification, nanoprecipitation). Adjust parameters such as stirring speed, temperature, and the ratio of drug to polymer/lipid. |
| Interaction between Bortezomib and nanoparticle components. | Characterize the interaction between BTZ and the nanoparticle matrix. Some polymers can form specific bonds (e.g., boronate esters) with the boronic acid moiety of BTZ, which can influence loading efficiency.[3] |
| Drug precipitation during nanoparticle formation. | Ensure the drug remains solubilized throughout the encapsulation process. This may involve adjusting the solvent evaporation rate or the addition of stabilizing agents. |
Issue 2: this compound Aggregation or Precipitation After Formulation
| Possible Cause | Suggested Solution |
| Insufficient surface charge. | Measure the zeta potential of the nanoparticles. A zeta potential of at least ±20 mV is generally recommended to ensure colloidal stability through electrostatic repulsion.[6] If the charge is insufficient, consider modifying the nanoparticle surface with charged polymers or surfactants. |
| Inappropriate buffer or pH. | Ensure the pH of the storage buffer is one where the nanoparticles are most stable. For many formulations, this will be close to physiological pH (7.4).[1] |
| High nanoparticle concentration. | High concentrations can lead to increased particle-particle interactions and aggregation. Determine the optimal concentration range for your specific this compound formulation. |
| Improper storage temperature. | Both freezing and high temperatures can induce aggregation. Store at the recommended temperature, typically refrigerated (2-8°C).[12] |
Issue 3: Unexpectedly Fast or Slow Drug Release
| Possible Cause | Suggested Solution |
| Premature degradation of the nanoparticle matrix. | Evaluate the stability of the nanoparticle material itself under the experimental conditions. The choice of polymer or lipid will significantly impact the release profile. |
| Ineffective pH-triggered release. | Confirm the pH-sensitivity of your formulation. If release is too slow in acidic conditions, the nanoparticle design may need to be altered to be more responsive to the pH change. |
| Incorrect dialysis setup for in vitro release studies. | Ensure proper sink conditions are maintained in the dialysis experiment to accurately measure release.[14] The choice of dialysis membrane and the volume of the release medium are critical. |
| Strong, irreversible binding of BTZ to the nanoparticle. | If covalent bonds are used to load BTZ, ensure they are cleavable under the desired conditions (e.g., acidic pH). Non-covalent interactions might also be too strong, preventing efficient release. |
Issue 4: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Suggested Solution |
| Interference of nanoparticles with the assay. | Some nanoparticles can interfere with common cytotoxicity assays like the MTT assay, leading to false results.[15][16] It is crucial to include controls of "empty" nanoparticles (without BTZ) to assess their intrinsic cytotoxicity and potential assay interference. |
| This compound instability in cell culture media. | Nanoparticles can aggregate in the presence of proteins and salts in cell culture media. Characterize the stability of your this compound in the specific media used for your experiments. |
| Variable cellular uptake of this compound. | The efficiency of nanoparticle internalization can vary between cell lines and even between experiments. Use techniques like flow cytometry or confocal microscopy with fluorescently labeled nanoparticles to quantify and visualize cellular uptake.[17] |
| Degradation of released BTZ before it reaches its target. | Once released from the nanoparticle, BTZ is susceptible to degradation. The kinetics of drug release and degradation should be considered when interpreting cytotoxicity data. |
Quantitative Data Summary
Table 1: Stability of Bortezomib Solution (1 mg/mL) in Syringes
| Storage Temperature | Time to >95% Concentration |
| 60°C | 2 days |
| 22°C (exposed to light) | 3 days |
| 5°C (protected from light) | 5 days |
| (Data adapted from a study on reconstituted Bortezomib solution)[12] |
Table 2: pH-Dependent In Vitro Release of Bortezomib from a Metal-Phenolic Nanoparticle Formulation
| pH | Cumulative Release after 8 hours | Cumulative Release after 24 hours |
| 7.4 | < 10% | ~10% |
| 5.0 | > 50% | ~80% |
| (Data represents a specific this compound formulation and may vary for others)[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To quantify the amount of intact Bortezomib and its degradation products in an this compound formulation over time under various stress conditions.
Methodology:
-
Sample Preparation: Prepare this compound samples and subject them to stress conditions such as acidic (e.g., 0.2 M HCl), basic (e.g., 0.2 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic stress for defined periods (e.g., 2 to 24 hours).[9]
-
Drug Extraction: At each time point, disrupt the nanoparticles to release the drug. This can be achieved by adding a suitable organic solvent in which the nanoparticle material is soluble but the drug can be recovered.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250x4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid.[11]
-
Detection: UV detection at 270 nm.[11]
-
Quantification: Use a validated calibration curve of a Bortezomib reference standard to quantify the concentration of intact BTZ. Degradation products can be identified by comparing retention times with known impurity standards or by using HPLC-MS.[11][18]
-
Protocol 2: In Vitro Drug Release Study using Dialysis
Objective: To determine the release kinetics of Bortezomib from this compound at different pH values.
Methodology:
-
Preparation: Place a known concentration of the this compound dispersion into a dialysis bag with a suitable molecular weight cutoff (e.g., 8-10 kDa).[14]
-
Release Media: Immerse the dialysis bag in a larger volume of release buffer (e.g., phosphate (B84403) buffer) at pH 7.4 and an acidic pH (e.g., 5.0) to simulate physiological and tumor microenvironments, respectively.[1] Maintain the temperature at 37°C with constant stirring.[1]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.[14]
-
Quantification: Analyze the concentration of released Bortezomib in the collected samples using a validated HPLC method as described in Protocol 1.[1]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, "empty" nanoparticles, and free Bortezomib in cell culture medium. Replace the old medium with the medium containing the treatments. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[17]
Visualizations
Caption: Bortezomib's mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Bortezomib-encapsulated metal–phenolic nanoparticles for intracellular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations [mdpi.com]
- 5. Bortezomib-Loaded Mesoporous Silica Nanoparticles Selectively Alter Metabolism and Induce Death in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanobubble-Enhanced Oral Delivery of Bortezomib: Optimizing Preparation and Characterization through Design of Experiment (DOE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib-loaded lipidic-nano drug delivery systems; formulation, therapeutic efficacy, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bortezomib‐Encapsulated Dual Responsive Copolymeric Nanoparticles for Gallbladder Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
- 10. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 11. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of bortezomib 1-mg/mL solution in plastic syringe and glass vial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Nanoparticle-Enhanced Boron Neutron Capture Therapy (BNCT) in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using nanoparticle-bound boronated amino acids for Boron Neutron Capture Therapy (BNCT) in animal research models.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a boron-containing nanoparticle for BNCT?
A1: An ideal boron-containing nanoparticle for BNCT should exhibit several key characteristics to maximize therapeutic efficacy while minimizing side effects. These include low intrinsic toxicity, high tumor uptake (approximately 20–50 µg of ¹⁰B per gram of tumor), and low uptake in surrounding normal tissues.[1][2][3] Favorable tumor-to-normal tissue and tumor-to-blood boron concentration ratios should be greater than 3:1.[2][3] Additionally, the agent should clear rapidly from the blood and normal tissues but persist in the tumor for a sufficient duration to allow for neutron irradiation.[1][2][3]
Q2: Why is the poor water solubility of boron compounds like boronophenylalanine (BPA) a challenge, and how can nanoparticles help?
A2: The poor water solubility of compounds like BPA complicates their administration, often requiring large infusion volumes and the use of solubilizing agents like fructose, which can introduce variability.[4] Nanoparticle formulations, such as liposomes or biodegradable periodic mesoporous organosilica nanoparticles (BPMOs), can encapsulate or be surface-modified with BPA, improving its dispersibility in physiological solutions.[4][5][6] This allows for more controlled administration, potentially as a single intravenous bolus injection, which is more practical in a clinical or research setting.[5]
Q3: What are the primary mechanisms for nanoparticle accumulation in tumors?
A3: Nanoparticle accumulation in tumors is primarily achieved through two mechanisms: passive and active targeting.
-
Passive Targeting: This relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[7]
-
Active Targeting: This involves modifying the nanoparticle surface with ligands—such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folate)—that bind to specific receptors overexpressed on cancer cells.[7][8][9] This strategy enhances the specificity of boron delivery and can trigger receptor-mediated endocytosis, leading to higher intracellular boron concentrations.[7][9]
Q4: What are the common animal models used for in vivo evaluation of BNCT nanoparticles?
A4: Murine (mouse) models are the most common for in vivo BNCT studies.[10] Typically, tumors are induced by subcutaneously implanting malignant cells.[10] The chicken egg tumor model is also utilized as a convenient and versatile alternative for characterizing nanoparticle behavior and therapeutic response.[5] These models are crucial for assessing the biodistribution, potential toxicity, and therapeutic efficacy of new boron delivery systems.[11]
Q5: How does BNCT induce tumor cell death?
A5: BNCT induces cell death primarily through apoptosis. The high-energy alpha particles and lithium-7 (B1249544) nuclei released from the neutron capture reaction cause severe, localized DNA damage. This damage can trigger the intrinsic (mitochondrial) apoptotic pathway.[12][13] Studies have shown that BNCT can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-3, -7, -8, and -9), which execute programmed cell death.[12][13][14]
Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments with boron-containing nanoparticles for BNCT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tumor Uptake / Poor Tumor-to-Blood Ratio | 1. Rapid Clearance: Nanoparticles are being cleared by the Mononuclear Phagocyte System (MPS) in the liver and spleen before they can accumulate in the tumor.[15] 2. Poor Targeting: Ineffective passive (EPR) or active targeting. 3. Nanoparticle Properties: Suboptimal size, charge, or surface chemistry. | 1. Surface Modification: Coat nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, to create a "stealth" coating that helps evade the MPS and prolong circulation time.[16] 2. Optimize Targeting: For active targeting, ensure the chosen ligand has a high affinity for a receptor that is highly and homogeneously expressed on the target tumor cells.[9] For passive targeting, ensure nanoparticle size is within the optimal range (typically 20-200 nm).[15] 3. Pre-treatment: Consider low-dose radiation before nanoparticle administration, which has been shown to enhance BPA accumulation in tumors.[2] |
| High Accumulation in Off-Target Organs (e.g., Liver, Spleen) | 1. MPS Uptake: The primary cause is recognition and clearance by macrophages in the liver (Kupffer cells) and spleen.[15] 2. Nanoparticle Aggregation: Poor formulation can lead to nanoparticle aggregation in vivo, which are then rapidly cleared by the MPS. | 1. PEGylation: As above, PEGylation is a standard method to reduce MPS uptake.[16] 2. Formulation Optimization: Ensure nanoparticles are well-dispersed and stable in the administration vehicle. Characterize size and zeta potential before injection to confirm lack of aggregation. |
| Observed Toxicity or Adverse Events in Animal Models | 1. Inherent Material Toxicity: The nanoparticle core material or the boron compound itself may have intrinsic toxicity.[17][18] 2. Formulation Issues: Residual solvents or unreacted reagents from the synthesis process. 3. Dosage: The administered dose may be too high. | 1. Biocompatibility Testing: Conduct thorough in vitro cytotoxicity assays before moving to in vivo models.[19] Select materials known for their biocompatibility (e.g., biodegradable polymers). 2. Purification: Implement rigorous purification steps (e.g., dialysis, chromatography) to remove any toxic contaminants. 3. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and establish a safe and effective dose range. |
| Inconsistent or Non-Reproducible Results | 1. Batch-to-Batch Variation: Differences in nanoparticle synthesis and formulation between batches. 2. Animal Model Variability: Differences in tumor growth rates or animal physiology. 3. Administration Technique: Inconsistent intravenous injection technique can significantly alter biodistribution. | 1. Rigorous Characterization: Characterize each batch of nanoparticles for size, charge, boron content, and stability to ensure consistency. 2. Standardize Animal Model: Use animals of the same age, sex, and weight. Monitor tumor growth and only use animals with tumors within a predefined size range for the experiment. 3. Consistent Protocols: Ensure all personnel are thoroughly trained on the administration and experimental procedures. |
Quantitative Data Summary
The following tables summarize representative quantitative data from animal studies using various boron-containing nanoparticle formulations for BNCT.
Table 1: Biodistribution and Tumor Accumulation of Boron Nanoparticles
| Nanoparticle Formulation | Animal Model | Peak Tumor Boron (µg ¹⁰B/g) | Time to Peak | Tumor/Blood Ratio | Tumor/Normal Tissue Ratio | Reference |
| MAC-TAC Liposomes | Hamster (Oral Cancer) | 66.6 ± 16.1 | 48 h | - | High | [20] |
| MAC/TAC Liposomes | Mouse (CT26 Colon Carcinoma) | ~28 | 72 h | 3.1:1 | - | [21] |
| B-AuNPs (non-targeted) | Mouse | - | - | - | 4.91 ± 2.75 (Tumor/Muscle) | [8] |
| 61-B-AuNPs (HER2-targeted) | Mouse | - | - | - | 41.05 ± 11.15 (Tumor/Muscle) | [8] |
| mPEG-b-(PVB-r-PVBE) Micelles | Mouse (B16-F10 Melanoma) | ~8-fold higher than BPA | - | - | - | [22] |
| BPA (for comparison) | Mouse (Mammary Gland Model) | - | - | ~3:1 | ~3.5:1 | [23] |
Table 2: Therapeutic Efficacy of Nanoparticle-Mediated BNCT
| Nanoparticle Formulation | Animal Model | Key Therapeutic Outcome | Reference |
| MAC/TAC Liposomes | Mouse (CT26 Colon Carcinoma) | 50% complete tumor resolution in treated mice. Median time to tumor volume tripling was 38 days vs. 4 days in controls. | [21] |
| BNNP-PTL | Mouse (Breast Cancer Xenograft) | Significant tumor suppression compared to the control group. | [23] |
| mPEG-b-(PVB-r-PVBE) Micelles | Mouse (Melanoma) | Prolonged tumor growth delay (5.4 days vs. 3.3 days for BPA). | [22] |
Experimental Protocols
Protocol 1: General Synthesis of Boronophenylalanine-Conjugated Nanoparticles
This protocol provides a general framework for conjugating boronophenylalanine (BPA) to a nanoparticle surface, exemplified by biodegradable periodic mesoporous organosilica (BPMO) nanoparticles.
-
Nanoparticle Surface Functionalization:
-
Synthesize BPMO nanoparticles according to established procedures.
-
To introduce functional groups for BPA attachment, modify the BPMO surface with diol groups.
-
To enhance dispersibility, further modify the surface with phosphonate (B1237965) groups.
-
-
BPA Loading:
-
Utilize the diol-functionalized surface to efficiently bind ¹⁰BPA. This method leverages the interaction between the boronic acid of BPA and the diol groups on the nanoparticle surface.
-
-
Characterization:
-
Confirm the successful synthesis and loading through techniques such as Transmission Electron Microscopy (TEM) for morphology, Dynamic Light Scattering (DLS) for size and zeta potential, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify boron content.
-
-
Fluorescent Labeling (for imaging):
-
If required for in vitro or in vivo tracking, conjugate a fluorescent dye (e.g., Rhodamine B isothiocyanate) to the nanoparticle surface by reacting it with amine groups introduced via silanization (e.g., using APTES).[5]
-
Protocol 2: In Vivo Biodistribution Study in a Murine Tumor Model
This protocol outlines the steps to assess the biodistribution of boron-containing nanoparticles.
-
Animal Model:
-
Induce tumors in mice (e.g., BALB/c) by subcutaneous injection of a cancer cell line (e.g., CT26 colon carcinoma).
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Nanoparticle Administration:
-
Administer the boron-nanoparticle formulation intravenously (i.v.) via the tail vein. The dose and formulation should be based on prior toxicity studies.[20]
-
-
Time Points and Sample Collection:
-
Euthanize cohorts of mice at various time points post-injection (e.g., 6, 24, 48, 72 hours).[20][21]
-
Collect blood via cardiac puncture.
-
Perfuse the animal with saline to flush blood from the organs.
-
Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).[24]
-
-
Boron Quantification:
-
Weigh each tissue sample.
-
Process the samples for boron analysis. This typically involves acid digestion.
-
Measure the boron concentration in each sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy.
-
-
Data Analysis:
-
Calculate the boron concentration as micrograms of boron per gram of tissue (µg/g).
-
Determine the tumor-to-blood and tumor-to-normal tissue concentration ratios at each time point to assess tumor selectivity.
-
Protocol 3: Assessment of In Vivo Toxicity
This protocol describes a method for evaluating the acute or sub-acute toxicity of nanoparticles in mice.[24]
-
Animal Groups:
-
Divide mice into a control group (receiving vehicle only) and treatment groups (receiving different doses of the nanoparticle formulation).
-
-
Administration:
-
For acute toxicity, administer a single dose of the nanoparticles.
-
For sub-acute toxicity, administer multiple doses over a set period (e.g., 8 doses over 2 weeks).[24]
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
-
Endpoint Analysis:
-
Euthanize animals at a predetermined endpoint (e.g., 24 hours for acute, or at the end of the dosing period for sub-acute).[24]
-
Collect blood for serum biochemistry analysis to assess organ function (e.g., liver and kidney markers).
-
Collect major organs (heart, lungs, kidneys, liver, spleen) for histopathological analysis to identify any treatment-induced tissue injury.[24]
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of boron-containing nanoparticles for BNCT.
Caption: Simplified signaling pathway of BNCT-induced apoptosis via the mitochondrial route.
Caption: Troubleshooting flowchart for optimizing nanoparticle-mediated BNCT in vivo.
References
- 1. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Vehiculating Nanosystems for Neutron Capture Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Nanoliposomes for the Delivery of Boronophenylalanine into HER2-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of Boronophenylalanine-Loaded Biodegradable Periodic Mesoporous Organosilica Nanoparticles for BNCT Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal boron delivery for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer active targeting by nanoparticles: a comprehensive review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of theranostic active-targeting boron-containing gold nanoparticles for boron neutron capture therapy (BNCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physics.uci.edu [physics.uci.edu]
- 11. Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron neutron capture therapy induces apoptosis of glioma cells through Bcl-2/Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis through Bcl-2/Bax and cleaved caspase up-regulation in melanoma treated by boron neutron capture therapy [pubmed.ncbi.nlm.nih.gov]
- 14. inis.iaea.org [inis.iaea.org]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Boron Oxide Nanoparticles Exhibit Minor, Species-Specific Acute Toxicity to North-Temperate and Amazonian Freshwater Fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Environmental Hazards of Boron and Vanadium Nanoparticles in the Terrestrial Ecosystem—A Case Study with Enchytraeus crypticus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inl.elsevierpure.com [inl.elsevierpure.com]
- 21. Validation and Comparison of the Therapeutic Efficacy of Boron Neutron Capture Therapy Mediated By Boron-Rich Liposomes in Multiple Murine Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing Cancer Therapy: Boron-Rich Polyboronate Ester Micelles for Synergistic Boron Neutron Capture Therapy and PD-1/PD-L1 Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for NP-BTA Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for efficacy studies of NP-BTA, a potent allosteric inhibitor of Candida albicans glutaminyl-tRNA synthetase (Gln4).
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for in vitro susceptibility testing of Candida albicans?
A1: According to the Clinical and Laboratory Standards Institute (CLSI) guidelines, the standard incubation time for in vitro susceptibility testing of Candida species is typically 24 hours.[1][2] However, for some slower-growing species or specific antifungal agents, an incubation period of up to 72 hours may be necessary.[3]
Q2: Why is it critical to optimize the incubation time for this compound efficacy studies?
A2: Optimizing the incubation time is crucial for obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) values. An inadequate incubation period can lead to erroneous results. A short incubation time may not allow for sufficient fungal growth, leading to an overestimation of this compound's efficacy (falsely low MIC). Conversely, an overly long incubation can result in fungal overgrowth, potentially masking the inhibitory effects of the compound and leading to falsely high MICs.[3] For some antifungal agents, reading MICs at 24 hours instead of the optimal 48 hours can lead to a misinterpretation of resistance.
Q3: What factors can influence the optimal incubation time for this compound?
A3: Several factors can influence the optimal incubation time, including:
-
Fungal Strain: Different strains of Candida albicans may have varying growth rates.
-
Inoculum Size: The initial concentration of the fungal inoculum can affect the time required to reach a sufficient cell density for accurate MIC determination.[3]
-
Growth Medium: The composition and pH of the culture medium can impact fungal growth kinetics.
-
Mechanism of Action of this compound: As a protein synthesis inhibitor, the time required to observe a significant inhibitory effect may differ from that of drugs with other mechanisms of action.
Q4: How does the mechanism of action of this compound influence the interpretation of incubation time studies?
A4: this compound inhibits protein synthesis by targeting glutaminyl-tRNA synthetase (Gln4).[4] This mechanism may result in a delayed onset of fungistatic or fungicidal activity compared to agents that target the cell wall or membrane. Therefore, a longer incubation time might be necessary to fully observe the inhibitory effects of this compound. Time-kill kinetic studies are essential to characterize the time-dependent activity of the compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or poor fungal growth in control wells. | 1. Inadequate incubation time. 2. Suboptimal incubation temperature. 3. Incorrect growth medium. 4. Low viability of the fungal inoculum. | 1. Extend the incubation period and monitor for growth at 24-hour intervals. 2. Verify the incubator is set to the optimal temperature for C. albicans (typically 35°C). 3. Ensure the correct medium (e.g., RPMI-1640) and pH are used as per standardized protocols. 4. Prepare a fresh inoculum and verify its concentration and viability. |
| Inconsistent MIC values between experiments. | 1. Variation in incubation time. 2. Inconsistent inoculum preparation. 3. Pipetting errors during serial dilutions. | 1. Strictly adhere to the optimized incubation time. 2. Standardize the inoculum preparation procedure, ensuring consistent cell density. 3. Calibrate pipettes and use proper pipetting techniques. |
| "Skipped" wells (growth in higher concentrations but not in lower concentrations). | 1. Contamination of the microplate. 2. Inaccurate drug dilution. | 1. Use aseptic techniques to prevent contamination. 2. Carefully prepare the serial dilutions of this compound. |
| Trailing growth (reduced but persistent growth over a range of concentrations). | 1. This can be a characteristic of some antifungal agents and fungal strains. | 1. Read the MIC at the concentration that shows a significant reduction in growth (e.g., ≥50%) compared to the growth control, as recommended by CLSI for some antifungals. 2. Document the trailing effect and consider its implications for the interpretation of results. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound MIC Testing
This protocol outlines a method to determine the optimal incubation time for assessing the in vitro efficacy of this compound against Candida albicans.
Materials:
-
This compound compound
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (35°C)
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Microdilution Plates: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL. Include drug-free wells as growth controls.
-
Prepare Fungal Inoculum: Culture C. albicans on a suitable agar (B569324) medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculate Plates: Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Incubation and Reading: Incubate the plates at 35°C. Read the optical density (OD) at a suitable wavelength (e.g., 600 nm) at multiple time points: 24, 48, and 72 hours. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.
Protocol 2: Time-Kill Kinetic Assay for this compound
This protocol is designed to evaluate the time-dependent fungicidal or fungistatic activity of this compound.
Materials:
-
This compound compound
-
Candida albicans strain
-
RPMI-1640 medium
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Methodology:
-
Prepare Fungal Inoculum: Grow an overnight culture of C. albicans in RPMI-1640. Dilute the culture to a starting inoculum of approximately 1 x 10⁵ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free tube as a growth control.
-
Inoculation and Incubation: Inoculate each tube with the prepared fungal suspension. Incubate the tubes at 35°C with constant agitation.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto SDA plates.
-
Colony Counting: Incubate the SDA plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is typically considered fungicidal activity.
Data Presentation
Table 1: Hypothetical MIC of this compound against Candida albicans at Different Incubation Times
| Incubation Time (hours) | MIC (µg/mL) |
| 24 | 0.5 |
| 48 | 1 |
| 72 | 1 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Table 2: Hypothetical Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 4.8 | 4.2 |
| 8 | 6.5 | 4.5 | 3.5 |
| 12 | 7.2 | 4.2 | 2.8 |
| 24 | 8.0 | 3.8 | <2.0 |
| 48 | 8.1 | 3.5 | <2.0 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Mechanism of action of this compound in Candida albicans.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing voriconazole susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein-Protein Interactions in Candida albicans [frontiersin.org]
Validation & Comparative
Validating the Antifungal Activity of NP-BTA Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antifungal agent NP-BTA against established inhibitors: fluconazole (B54011), amphotericin B, and caspofungin. The information is compiled from publicly available scientific literature and is intended to provide an objective overview based on experimental data.
Comparative Analysis of Antifungal Activity
This section summarizes the key characteristics and in vitro activity of this compound and selected known antifungal inhibitors against Candida albicans.
Table 1: Comparison of Antifungal Agents Against Candida albicans
| Feature | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Target/Mechanism of Action | Allosteric inhibitor of glutaminyl-tRNA synthetase (Gln4), leading to inhibition of protein synthesis.[1][2] | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) biosynthesis and fungal cell membrane integrity. | Binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. | Inhibits (1→3)-β-D-glucan synthase, disrupting the synthesis of a key component of the fungal cell wall. |
| Class | N-pyrimidinyl-β-thiophenylacrylamide | Azole | Polyene | Echinocandin |
| Reported MIC against C. albicans SC5314 (µg/mL) * | Data not available in searched literature. | 0.5[3] - <1[4] | 0.25 - 2[5][6] | 0.03 - >16 (highly temperature and media dependent)[1][7][8][9] |
| IC50 against Target Enzyme | 108 nM (against C. albicans Gln4)[2] | Not typically reported in this format. | Not applicable (direct membrane interaction). | Not typically reported in this format for whole-cell assays. |
| Fungicidal/Fungistatic | Likely fungistatic due to protein synthesis inhibition, but further studies are needed. | Generally considered fungistatic against Candida species. | Fungicidal. | Fungicidal against Candida species. |
| Selectivity | Species-selective for fungal Gln4.[2] | Selective for fungal cytochrome P450. | Higher affinity for ergosterol (fungal) than cholesterol (mammalian), but some host toxicity exists. | Targets a fungal-specific enzyme not present in mammalian cells. |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific experimental conditions (e.g., media, temperature, incubation time, and inoculum size).
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC) Assay
The MIC values for the comparator antifungal agents are typically determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
-
Principle: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Procedure Outline:
-
Inoculum Preparation: Candida albicans (e.g., strain SC5314) is cultured on an appropriate agar (B569324) medium. A standardized suspension of yeast cells is prepared in sterile saline or water and adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted in a standardized test medium (e.g., RPMI-1640).
-
Drug Dilution: The antifungal agents are serially diluted in the test medium in a 96-well microtiter plate.
-
Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C or 37°C) for a specified period (e.g., 24-48 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
In Vitro Aminoacylation Assay for Gln4 Inhibition by this compound
This assay measures the ability of this compound to inhibit the enzymatic activity of glutaminyl-tRNA synthetase (Gln4).
-
Principle: To quantify the attachment of glutamine to its corresponding tRNA, catalyzed by Gln4, in the presence and absence of the inhibitor (this compound).
-
Procedure Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified C. albicans Gln4 enzyme, ATP, radiolabeled glutamine (e.g., [³H]-glutamine), and the specific tRNA for glutamine (tRNAGln).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without this compound is also prepared.
-
Initiation and Incubation: The enzymatic reaction is initiated and incubated at a specific temperature for a set time.
-
Precipitation and Washing: The reaction is stopped, and the tRNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter. The filter is washed to remove unincorporated radiolabeled glutamine.
-
Quantification: The amount of radioactivity on the filter, which corresponds to the amount of glutamine attached to the tRNA, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Inhibition of Protein Synthesis by this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting protein synthesis in Candida albicans.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Genome-wide expression profiling reveals genes associated with amphotericin B and fluconazole resistance in experimentally induced antifungal resistant isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inducible Azole Resistance Associated with a Heterogeneous Phenotype in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activities of antifungals alone and in combination with tigecycline against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility to caspofungin is regulated by temperature and is dependent on calcineurin in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Candida albicans Strains Adapted to Caspofungin Due to Aneuploidy Become Highly Tolerant under Continued Drug Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NP-BTA and Fluconazole Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antifungal agents NP-BTA and fluconazole (B54011) against the opportunistic fungal pathogen Candida albicans. The information presented is compiled from various scientific sources to offer a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Fluconazole, a widely used azole antifungal, and this compound, a novel inhibitor of protein synthesis, represent two distinct approaches to combating Candida albicans infections. Fluconazole targets the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis, while this compound disrupts a fundamental cellular process by inhibiting a key enzyme in protein synthesis. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate a clear comparison for research and drug development purposes.
Data Presentation
Table 1: In Vitro Activity of this compound against Candida albicans
| Compound | Target | Metric | Value | Candida albicans Strain(s) | Reference |
| This compound | Glutaminyl-tRNA synthetase (Gln4) | IC50 | 108 nM | Not specified | [1] |
Table 2: In Vitro Activity of Fluconazole against Candida albicans
| Compound | Target | Metric | Value Range (μg/mL) | Candida albicans Strain(s) | Reference |
| Fluconazole | Lanosterol (B1674476) 14-alpha-demethylase (Erg11p) | MIC | 0.25 - >64 | Various clinical isolates | [2][3][4] |
| Fluconazole | Lanosterol 14-alpha-demethylase (Erg11p) | MIC90 | 0.5 | 2,567 clinical isolates |
Note: MIC (Minimum Inhibitory Concentration) values for fluconazole can vary significantly depending on the susceptibility of the C. albicans strain.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antifungal activity of compounds like this compound and fluconazole against Candida albicans.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
Drug Dilution: A serial two-fold dilution of the antifungal agent (fluconazole or this compound) is prepared in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (containing the fungal suspension without the drug) and a negative control well (containing sterile medium) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways and Mechanisms of Action
Fluconazole Mechanism of Action
Fluconazole inhibits the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane integrity and function, leading to the inhibition of fungal growth.
References
- 1. Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro activity of fluconazole against Candida albicans isolated from blood culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole versus Candida albicans: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NP-BTA and Other Fungal Glutaminyl-tRNA Synthetase (Gln4) Inhibitors
A new frontier in antifungal drug development targets the essential enzyme glutaminyl-tRNA synthetase (Gln4). This guide provides a comparative analysis of NP-BTA, a novel allosteric inhibitor of Candida albicans Gln4, with other known inhibitors of this enzyme. The following sections detail the available quantitative data, experimental methodologies, and the underlying biological pathways.
In the landscape of rising antifungal resistance, there is a critical need for novel therapeutic agents that act on previously unexploited fungal targets. One such target is the glutaminyl-tRNA synthetase (Gln4), an enzyme essential for protein synthesis and, therefore, fungal viability. This guide focuses on this compound (N-pyrimidinyl-β-thiophenylacrylamide), a potent and selective allosteric inhibitor of C. albicans Gln4.[1] Here, we compare its efficacy with available data for other investigational Gln4 inhibitors.
Quantitative Efficacy of Gln4 Inhibitors
The following table summarizes the in vitro potency of this compound against C. albicans Gln4. At present, directly comparable quantitative data for other selective Gln4 inhibitors from head-to-head studies is limited in publicly available literature.
| Inhibitor | Target | Organism | Assay Type | IC50 (nM) | Binding Affinity (KD, nM) |
| This compound | Glutaminyl-tRNA synthetase (Gln4) | Candida albicans | Aminoacylation Assay | 108 | 180 (ITC) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of Gln4 inhibitors.
In Vitro Aminoacylation Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of Gln4, which is the charging of tRNA with glutamine.
Principle: The assay quantifies the amount of radioactively labeled glutamine that is attached to its cognate tRNA by Gln4 in the presence and absence of the inhibitor.
Materials:
-
Purified recombinant C. albicans Gln4
-
In vitro transcribed C. albicans tRNAGln
-
[3H]-Glutamine
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM ATP, 4 mM DTT)[2]
-
Inhibitor compound (this compound or other)
-
Trichloroacetic acid (TCA)
-
Nitrocellulose membranes[2]
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified Gln4, and tRNAGln.
-
Add the inhibitor compound at various concentrations to the reaction mixture and incubate for a predetermined period to allow for binding.
-
Initiate the aminoacylation reaction by adding [3H]-Glutamine and ATP.[3]
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by precipitating the tRNA and any attached radiolabeled glutamine using cold TCA.[3]
-
Filter the precipitate through nitrocellulose membranes and wash with cold TCA to remove unincorporated [3H]-Glutamine.[2]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mouse Model of Cutaneous Candidiasis
This in vivo model assesses the therapeutic potential of a Gln4 inhibitor in a topical infection setting.
Principle: A localized C. albicans infection is established on the skin of mice, and the efficacy of a topically applied inhibitor is evaluated by measuring the reduction in fungal burden.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Immunocompetent mice (e.g., C57BL/6)[4]
-
Inhibitor compound formulated for topical application
-
Vehicle control (placebo)
-
Anesthetic
-
Sterile swabs and saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Prepare an inoculum of C. albicans from an overnight culture.
-
Anesthetize the mice and shave a small area on their dorsal side.
-
Induce a mild abrasion on the shaved skin.
-
Apply a suspension of C. albicans to the abraded area.[5]
-
After a set period to allow for infection establishment, begin topical treatment with the inhibitor or vehicle control.
-
Apply the treatment daily for a specified duration.
-
At the end of the treatment period, euthanize the mice and excise the infected skin tissue.
-
Homogenize the tissue in sterile saline.
-
Plate serial dilutions of the homogenate on SDA plates to determine the fungal burden (Colony Forming Units per gram of tissue).
-
Compare the fungal burden in the inhibitor-treated group to the vehicle-treated group to assess efficacy.
Signaling Pathways and Cellular Consequences of Gln4 Inhibition
The inhibition of glutaminyl-tRNA synthetase leads to a depletion of charged glutaminyl-tRNA, which is essential for protein synthesis. This mimics a state of amino acid starvation and triggers a well-characterized cellular stress response pathway known as the General Amino Acid Control (GAAC) pathway, which is primarily regulated by the transcription factor Gcn4.[6][7]
Caption: Inhibition of Gln4 by this compound leads to fungal growth arrest.
The diagram above illustrates the proposed mechanism of action. Inhibition of Gln4 by this compound blocks the formation of glutaminyl-tRNAGln, leading to a halt in protein synthesis. The resulting accumulation of uncharged tRNAGln activates the Gcn2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event upregulates the translation of the Gcn4 transcription factor. Gcn4, in turn, activates the expression of genes involved in amino acid biosynthesis and other stress responses in an attempt to compensate for the perceived nutrient deprivation.[8] Ultimately, the inability to synthesize proteins leads to the inhibition of fungal growth.
References
- 1. Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental cutaneous candidiasis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gcn4 co‐ordinates morphogenetic and metabolic responses to amino acid starvation in Candida albicans | The EMBO Journal [link.springer.com]
- 7. mdpi.com [mdpi.com]
- 8. THR1 mediates GCN4 and CDC4 to link morphogenesis with nutrient sensing and the stress response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of NP-BTA: A Comparative Analysis Against Fungal Pathogens
For Immediate Release
A comprehensive assessment of the antifungal compound NP-BTA reveals its highly selective activity against Candida albicans, the primary causative agent of candidiasis. This guide provides a comparative analysis of this compound's specificity against a panel of fungal pathogens, juxtaposed with the performance of established antifungal agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapeutics.
This compound, or N-pyrimidinyl-β-thiophenylacrylamide, has been identified as a potent, allosteric inhibitor of the Candida albicans glutaminyl-tRNA synthetase (Gln4).[1] This unique mechanism of action confers a high degree of selectivity for the fungal enzyme, offering a promising avenue for targeted antifungal therapy. This guide summarizes the available quantitative data, details the experimental protocols for specificity assessment, and provides visualizations of the underlying biological pathways and experimental workflows.
Performance Data: A Comparative Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of commonly used antifungal drugs against a panel of clinically relevant fungal pathogens. The data highlights the potent and narrow-spectrum activity of this compound, primarily against Candida albicans.
| Fungal Pathogen | This compound (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.05 | 0.25 - 2 | 0.03 - 0.25 | 0.125 - 1 | 0.03 - 0.5 |
| Candida glabrata | > 64 | 4 - 64 | 0.12 - 2 | 0.25 - 2 | 0.06 - 1 |
| Candida krusei | > 64 | 16 - >64 | 0.25 - 2 | 0.5 - 4 | 0.12 - 1 |
| Aspergillus fumigatus | Not Available | > 64 | 0.25 - 2 | 0.25 - 2 | 0.015 - 0.125 |
| Cryptococcus neoformans | Not Available | 2 - 16 | 0.06 - 0.5 | 0.12 - 1 | > 16 |
Note: Data for comparator agents is compiled from multiple sources and represents a general range of reported MICs. Specific values can vary between studies and isolates.
Experimental Protocols: Assessing Antifungal Specificity
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antimicrobial agent against a specific microorganism. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).
Broth Microdilution Method for Yeasts (e.g., Candida spp.)
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: this compound and comparator drugs are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to a drug-free control well. Growth inhibition is determined visually or spectrophotometrically.
Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)
The protocol for filamentous fungi is similar to that for yeasts, with the primary difference being the preparation of the inoculum.
-
Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then adjusted to a specific concentration, typically 0.4 x 10⁴ to 5 x 10⁴ conidia/mL, in RPMI 1640 medium.
-
Antifungal Agent Preparation, Inoculation, and Incubation: These steps are performed as described for yeasts.
-
MIC Determination: For filamentous fungi, the MIC is often determined as the lowest concentration of the drug that leads to 100% inhibition of growth (no visible growth).
Visualizing the Science: Pathways and Workflows
To better understand the context of this compound's activity and the process of its evaluation, the following diagrams have been generated.
Caption: Mechanism of this compound's antifungal activity.
Caption: Workflow for assessing antifungal specificity.
Conclusion
References
Confirming NP-BTA's Target Engagement in Resistant Fungal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal infections poses a significant threat to global health. N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA) has been identified as a potent inhibitor of Candida albicans growth, offering a promising avenue for novel antifungal development.[1][2] This guide provides a comparative analysis of methods to confirm this compound's engagement with its target, glutaminyl-tRNA synthetase (Gln4), particularly in the context of resistant fungal strains. We will explore experimental data, detail relevant protocols, and compare this compound with alternative antifungal agents.
This compound and its Target: Gln4
This compound is an allosteric inhibitor of the essential fungal enzyme Gln4, which is responsible for attaching glutamine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[1][2] The compound exhibits species-selectivity, with the methionine residue at position 496 (Met496) in C. albicans Gln4 being a key determinant for its potent activity.[1] Inhibition of Gln4 leads to a cessation of protein synthesis and subsequent fungal cell death.
Confirming Target Engagement in Resistant Strains
Resistance to antifungal drugs can arise through various mechanisms, including mutations in the drug target that reduce binding affinity, overexpression of the target, or increased drug efflux. For this compound, resistance in Candida species would likely involve mutations within the GLN4 gene. Confirming that this compound still engages its target, albeit potentially with lower affinity, or fails to engage a mutated target in resistant strains is crucial for understanding resistance mechanisms and developing next-generation inhibitors.
Two primary methods for confirming target engagement in both susceptible and resistant fungal strains are the Cellular Thermal Shift Assay (CETSA) and in vitro aminoacylation assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess drug binding to its target in intact cells. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.
Workflow for Confirming this compound Target Engagement using CETSA:
A successful CETSA experiment would show a rightward shift in the melting temperature (Tm) of Gln4 in the presence of this compound in susceptible strains, indicating stabilization upon binding. In resistant strains with a target mutation, this shift may be reduced or absent, providing direct evidence of diminished target engagement.
In Vitro Aminoacylation Assay
This biochemical assay directly measures the enzymatic activity of Gln4. By comparing the inhibitory effect of this compound on Gln4 from both susceptible and resistant strains, one can quantify changes in drug potency.
Mechanism of Gln4 Inhibition by this compound:
Comparison with Alternative Antifungals
A comparative analysis of this compound with other antifungals, particularly those with different mechanisms of action or those targeting the same pathway, is essential for evaluating its potential.
| Antifungal Agent | Target | Mechanism of Action | Method to Confirm Target Engagement in Resistant Strains |
| This compound | Glutaminyl-tRNA synthetase (Gln4) | Allosteric inhibition of aminoacylation[1][2] | CETSA, In vitro aminoacylation assay, Sequencing of GLN4 gene |
| Tavaborole (AN2690) | Leucyl-tRNA synthetase (LeuRS) | Traps tRNA in the editing site of the enzyme | Biochemical assays with purified mutant LeuRS, Structural biology (co-crystallization) |
| Rezafungin | 1,3-β-D-glucan synthase (Fks1) | Inhibition of cell wall synthesis | Sequencing of FKS1 gene, In vitro glucan synthase activity assays |
| Fluconazole | Lanosterol 14-α-demethylase (Erg11) | Inhibition of ergosterol (B1671047) biosynthesis | Sequencing of ERG11 gene, Sterol profile analysis (GC-MS) |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Candida albicans
a. Cell Culture and Treatment:
-
Grow susceptible and resistant C. albicans strains to mid-log phase in appropriate liquid media.
-
Harvest cells by centrifugation, wash twice with sterile PBS.
-
Resuspend cells in PBS to a final concentration of 1 x 10⁸ cells/mL.
-
Incubate cell suspensions with various concentrations of this compound or vehicle (DMSO) for 1 hour at 30°C.
b. Heat Treatment and Lysis:
-
Aliquot 100 µL of treated cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
c. Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a Bradford or BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for C. albicans Gln4.
-
Quantify the band intensities and plot the percentage of soluble Gln4 against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm.
In Vitro Aminoacylation Assay for C. albicans Gln4
a. Preparation of Components:
-
Purify recombinant Gln4 from susceptible and resistant C. albicans strains.
-
Synthesize C. albicans tRNAGln via in vitro transcription using a T7 RNA polymerase system.[3]
-
Prepare a reaction buffer (e.g., 100 mM HEPES-NaOH pH 7.2, 30 mM KCl, 10 mM MgCl₂, 2 mM ATP, 5 mM DTT).
b. Aminoacylation Reaction:
-
Set up reaction mixtures containing the reaction buffer, purified Gln4, in vitro transcribed tRNAGln, and radiolabeled [³H]-glutamine.
-
Include varying concentrations of this compound or vehicle (DMSO).
-
Initiate the reaction by adding ATP and incubate at 30°C.
-
At various time points, quench aliquots of the reaction by spotting onto filter paper pre-soaked in 5% trichloroacetic acid (TCA).
c. Quantification:
-
Wash the filter papers with cold 5% TCA to remove unincorporated [³H]-glutamine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [³H]-Gln-tRNAGln formed and determine the initial reaction rates.
-
Plot the reaction rates against the this compound concentration to determine the IC₅₀ value.
Workflow for In Vitro Aminoacylation Assay:
Conclusion
Confirming target engagement of this compound in resistant fungal strains is a critical step in understanding the molecular basis of resistance and for the rational design of new antifungals that can overcome this challenge. The combination of cellular methods like CETSA and biochemical assays such as the in vitro aminoacylation assay provides a robust platform for these investigations. By comparing the target engagement and potency of this compound with alternative antifungal agents, researchers can gain valuable insights into its potential as a clinical candidate and guide future drug development efforts against resistant fungal pathogens.
References
- 1. Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C. albicans Gln4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
NP-BTA: A Novel Antifungal Agent Circumventing Fluconazole Resistance in Candida albicans
For Immediate Release to the Scientific Community
In the ongoing battle against antifungal resistance, a novel compound, N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA), has emerged as a potent inhibitor of Candida albicans, including strains resistant to the widely used antifungal, fluconazole (B54011). This guide provides a comprehensive comparison of this compound's efficacy against fluconazole-resistant C. albicans, supported by available experimental data, and details the distinct mechanisms of action that underpin its effectiveness.
Executive Summary
Candida albicans is a major opportunistic fungal pathogen, and the rise of fluconazole-resistant strains poses a significant threat to public health. This compound presents a promising alternative by targeting a novel enzyme, glutaminyl-tRNA synthetase (Gln4), essential for fungal protein synthesis. This unique mechanism of action allows this compound to bypass the common resistance pathways that render fluconazole ineffective.
Comparative Efficacy of this compound
While comprehensive, direct comparative studies with Minimum Inhibitory Concentration (MIC) values against a broad panel of fluconazole-susceptible and -resistant C. albicans strains are still emerging in peer-reviewed literature, preliminary data indicates that this compound demonstrates potent activity against diverse C. albicans strains. One study identified this compound as having a MIC80 of 3.125 μM and a MIC50 of 6.25 μM against C. albicans.
Table 1: In Vitro Efficacy of this compound against Candida albicans
| Compound | MIC50 (μM) | MIC80 (μM) |
| This compound | 6.25 | 3.125 |
Note: Data is based on available preliminary studies. A direct comparison with fluconazole MICs for the same strains is pending publication.
Unraveling the Mechanisms of Action and Resistance
The key to this compound's efficacy against fluconazole-resistant strains lies in its fundamentally different molecular target.
Fluconazole: Targeting Ergosterol (B1671047) Synthesis
Fluconazole, an azole antifungal, inhibits the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Mechanisms of Fluconazole Resistance in Candida albicans
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell, preventing it from reaching its target.
-
Alterations in the Drug Target: Mutations in the ERG11 gene can lead to changes in the structure of lanosterol 14α-demethylase, reducing its affinity for fluconazole.
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme can overcome the inhibitory effect of fluconazole.
This compound: A Novel Approach Targeting Protein Synthesis
This compound employs an allosteric inhibition mechanism against glutaminyl-tRNA synthetase (Gln4). This enzyme is responsible for attaching the amino acid glutamine to its corresponding tRNA molecule, a critical step in protein synthesis. By inhibiting Gln4, this compound effectively halts the production of essential proteins, leading to fungal cell death.
Overcoming Fluconazole Resistance:
Crucially, the efficacy of this compound is not compromised by the established mechanisms of fluconazole resistance. As this compound does not target the ergosterol biosynthesis pathway, alterations in ERG11 or the upregulation of this pathway do not confer resistance to it. Furthermore, there is currently no evidence to suggest that the common efflux pumps responsible for fluconazole resistance can recognize and expel this compound from the cell.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the relevant signaling pathways and a general workflow for antifungal susceptibility testing.
Caption: Fluconazole's mechanism of action and resistance pathways in C. albicans.
Caption: this compound's unique mechanism targeting protein synthesis in C. albicans.
Caption: A generalized workflow for determining antifungal susceptibility.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on established methodologies.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Strain Preparation: Candida albicans isolates (both fluconazole-susceptible and -resistant) are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound and fluconazole are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.
Future Directions
The emergence of this compound as a potent inhibitor of fluconazole-resistant C. albicans highlights the critical importance of developing antifungal agents with novel mechanisms of action. Further research is warranted to:
-
Conduct large-scale, head-to-head comparative studies of this compound against a comprehensive panel of fluconazole-susceptible and -resistant clinical isolates.
-
Investigate the in vivo efficacy of this compound in animal models of systemic and mucosal candidiasis caused by resistant strains.
-
Elucidate the potential for resistance development to this compound and the underlying molecular mechanisms.
The continued exploration of novel antifungal targets, such as Gln4, is essential for staying ahead of the evolving landscape of antifungal resistance.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for NP-BTA
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential safety and logistical information for the proper disposal of N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA), a potent, allosteric inhibitor of Candida albicans glutaminyl-tRNA synthetase (Gln4). Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural components—an acrylamide (B121943) derivative, a pyrimidine (B1678525) ring, and a thiophenyl group—suggest that it should be handled as a hazardous substance. Based on the SDS for similar compounds like N-phenylacrylamide and 2-mercaptobenzothiazole, the primary hazards are likely to include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
-
Aquatic Toxicity: Likely to be very toxic to aquatic life with long-lasting effects.[3][4][5]
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and handle this compound with the same level of caution as other potentially hazardous research-grade compounds. [6]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Solid this compound | Double-gloving with chemical-resistant nitrile gloves. | Safety goggles and a face shield. | A fit-tested N95 or higher respirator if handling outside a fume hood.[6] | Disposable, solid-front gown with tight-fitting cuffs. |
| Preparing for Disposal (e.g., making solutions) | Double-gloving with chemical-resistant nitrile gloves. | Chemical splash goggles and a face shield. | Work within a certified chemical fume hood.[6] | Chemical-resistant disposable gown. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Not generally required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not pour this compound or its solutions down the drain or dispose of it in regular trash. [6]
-
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder, along with any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent paper), in a designated, leak-proof container made of compatible material such as high-density polyethylene (B3416737) (HDPE).[7]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[6]
-
-
Sharps:
-
Dispose of any sharps contaminated with this compound (e.g., needles, pipette tips, broken glass) in a puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.[6]
-
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("N-pyrimidinyl-β-thiophenylacrylamide"), the approximate concentration and quantity, and the associated hazards (e.g., "Irritant," "Skin Sensitizer," "Aquatic Hazard").
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4] This area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.[7]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Type | Containment and Cleanup Procedure | Decontamination |
| Minor Solid Spill | 1. Cordon off the area to prevent entry. 2. Wearing appropriate PPE, gently cover the spill with absorbent pads or paper towels and dampen them with water to prevent the powder from becoming airborne. 3. Carefully sweep the material into the designated hazardous waste container. | 1. After material removal, decontaminate the spill area with a surfactant-based cleaner (soap and water), followed by 70% ethanol. 2. Dispose of all cleanup materials as hazardous solid waste.[6] |
| Minor Liquid Spill | 1. Cordon off the area. 2. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or commercial absorbent pads. 3. Collect the absorbent material and place it in the hazardous waste container. | 1. Decontaminate the spill area with a surfactant-based cleaner, followed by 70% ethanol. 2. Ensure the area is well-ventilated during and after the cleanup.[7] |
For large spills, evacuate the area and immediately contact your institution's EHS department.
This compound Mechanism of Action
This compound exerts its antifungal effect by selectively inhibiting the action of glutaminyl-tRNA synthetase (Gln4) in Candida albicans. This enzyme is crucial for protein synthesis. By binding to an allosteric site on Gln4, this compound prevents the aminoacylation of tRNA with glutamine, thereby halting protein production and inhibiting fungal growth.[8][9]
Caption: this compound allosterically inhibits Gln4, blocking protein synthesis and fungal growth.
Disposal Workflow
The following diagram outlines the logical workflow for the safe disposal of this compound waste.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Allosteric inhibition of tRNA synthetase Gln4 by N-pyrimidinyl-β-thiophenylacrylamides exerts highly selective antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C. albicans Gln4 inhibitor | Probechem Biochemicals [probechem.com]
Essential Safety and Handling Protocols for N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA)
For Immediate Implementation: This guide provides critical, actionable information for researchers, scientists, and drug development professionals engaged in handling N-pyrimidinyl-β-thiophenylacrylamide (NP-BTA). Adherence to these protocols is essential to mitigate potential risks associated with this novel antifungal compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent chemical moieties: acrylamide, thiophenol, and pyrimidine (B1678525) derivatives. This compound should be handled with the utmost caution, assuming it may possess significant hazardous properties.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, a hazard assessment based on its structural components is crucial for safe handling.
-
Acrylamide Moiety: Acrylamide is classified as a substance that is toxic if swallowed and may cause genetic defects and cancer.[1] It is also known to cause neurological damage with prolonged exposure.[1]
-
Thiophenyl Moiety: Thiophenols are known to be toxic and may cause skin and eye irritation.[2] They can also be harmful if inhaled or absorbed through the skin.
-
Pyrimidinyl Moiety: Pyrimidine derivatives can vary in toxicity, but some can be hazardous. A safety data sheet for a similar compound, 2-acetyl-N-(2-pyrimidinyl)-3-(2-pyrimidinylamino)acrylamide, indicates it is harmful if swallowed, in contact with skin, or if inhaled.
Based on this analysis, this compound should be treated as a hazardous compound with the potential for acute and chronic health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound in both solid (powder) and solution forms.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact with the compound. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes of solutions or airborne powder. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated respirator or higher. | Prevents inhalation of airborne powder or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Workflow for Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure risk. The following section details the procedural steps for handling this compound from receipt to disposal.
A. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled.
B. Handling the Solid Compound (Weighing and Aliquoting):
-
All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particles.[1]
-
Use anti-static tools and equipment to prevent dust accumulation and potential ignition.
-
Carefully weigh the required amount of this compound in a tared, sealed container.
-
Clean all surfaces, including the balance, with a damp cloth after handling to remove any residual powder.
C. Preparation of Solutions:
-
Prepare solutions within a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
D. Experimental Use:
-
Always handle solutions of this compound within a fume hood.
-
Avoid the generation of aerosols.
-
If working with cell cultures, ensure that all manipulations are performed in a biological safety cabinet to prevent contamination and exposure.
Caption: General laboratory workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential biological hazards.
-
Solid Waste: Collect all solid waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a thorough wash with soap and water.
Caption: Segregation and disposal pathway for this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
By implementing these safety and logistical measures, research institutions can foster a secure environment for the handling of N-pyrimidinyl-β-thiophenylacrylamide (this compound), thereby protecting personnel and ensuring the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
